molecular formula C6H13ClO2S B1172055 Chlorophyllypt CAS No. 12750-97-9

Chlorophyllypt

Cat. No.: B1172055
CAS No.: 12750-97-9
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Description

Chlorophyllypt is a phytopreparation obtained from the leaves of Eucalyptus globulus Labill. (ball eucalyptus) or Eucalyptus viminalis Labill. (rod eucalyptus) . Its primary biologically active substances are a mixture of lipophilic compounds, including chlorophylls, euglobals (phenol aldehydes), and terpenoids, which contribute to its characterized antibacterial properties . Historically, extracts from eucalyptus leaves have been developed into pharmaceutical preparations for their antibacterial effects . The specific preparation method involves ethanol extraction of eucalyptus leaves, followed by purification and processing steps to isolate the active components . Given its natural origin and documented bioactivity, this compound is a compound of interest for research applications. Potential areas of investigation include fundamental research into its mechanism of action against various bacterial strains, pharmaceutical research for the development of new anti-infective agents, and the study of natural product chemistry . This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical patient management, or any other medical purposes .

Properties

CAS No.

12750-97-9

Molecular Formula

C6H13ClO2S

Synonyms

Chlorophyllypt

Origin of Product

United States

Botanical Sourcing and Advanced Extraction Methodologies of Chlorophyllypt Components

Cultivation and Harvest Techniques for Chlorophyllypt-Rich Plant Material

The cultivation of Eucalyptus globulus for phytochemical extraction is extensive, with large plantations established in various subtropical and warm temperate regions. ijcmas.comresearchgate.net In India, for instance, the species was introduced in the 1790s and is now grown in high-altitude areas like the Nilgiris, Annamalai, and Palani hills. ijcmas.com

For optimal yield of chlorophyll (B73375) and other target compounds, harvesting practices are crucial. While the tree is an evergreen, the phytochemical profile of the leaves changes with age. frontiersin.org Studies have selected leaves of varying maturity to obtain a broad range of pigment concentrations. ceur-ws.org Harvesting often involves collecting fresh leaves from designated branches. ceur-ws.org For commercial purposes, cut foliage may be stored before transportation. iscientific.org The timing of the harvest can significantly impact the chemical composition; for example, essential oil yields from Eucalyptus globulus in Tunisia have been shown to vary depending on the month of collection. iscientific.org

Pre-Extraction Processing and Sample Preparation for Phytochemical Analysis

Following harvesting, a systematic pre-extraction process is essential to preserve the integrity of the phytochemicals and prepare the material for analysis. This process typically involves several key stages:

Washing and Cleaning: Freshly collected Eucalyptus leaves are first washed with distilled water to remove dust, debris, and other surface contaminants. mdpi.com

Drying: The cleaned leaves are dried to reduce moisture content, which is crucial for effective grinding and extraction. A common method is air-drying or shade-drying at room temperature for an extended period, such as 10 to 20 days. ijcmas.comresearchgate.net This helps prevent the degradation of heat-sensitive compounds.

Grinding: The dried leaves are ground into a fine powder. researchgate.net This step increases the surface area of the plant material, facilitating more efficient solvent penetration and extraction of the target compounds. google.com

Storage: For certain analytical purposes, especially for sensitive pigments like chlorophyll, leaves or leaf discs may be immediately frozen and stored in liquid nitrogen after harvesting to halt enzymatic degradation. ceur-ws.org Otherwise, the dried powder is stored in appropriate containers, protected from light, until extraction. innovareacademics.in

A typical laboratory-scale preparation for phytochemical analysis involves punching discs from the leaves, carefully avoiding the mid-veins, and weighing them precisely before adding them to a solvent. researchgate.netprotocols.io

Green Extraction Technologies for this compound and Related Compounds

In recent years, there has been a shift from conventional extraction methods like Soxhlet and hydro-distillation towards more efficient, environmentally friendly "green" technologies. researchgate.netagrilife.org These modern techniques often offer reduced solvent consumption, shorter extraction times, and higher yields. agrilife.org

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, which accelerates the release of target compounds. greenskybio.comresearchgate.net The process disrupts plant cells, allowing for the efficient migration of solutes from the plant matrix into the solvent. nih.gov

Studies on Eucalyptus leaves have shown that MAE can be optimized by adjusting parameters such as microwave power, extraction time, and the solid-to-solvent ratio to maximize the yield of specific compounds like 1,8-cineole and total phenolic compounds. nih.govnewcastle.edu.aumdpi.com For example, one study optimized the extraction of 1,8-cineole from Eucalyptus cinerea and achieved a maximum yield of 95.62% at an irradiation power of 640 W for 4.5 minutes. nih.gov Ethanol (B145695) is a commonly used solvent in MAE for extracting essential oils from eucalyptus. researchgate.net

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (>20 kHz) to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant cell walls generates high-velocity interparticle collisions and macroturbulence, disrupting the cell structure and enhancing the release of intracellular compounds. nih.govnih.gov

UAE has been effectively used to extract bioactive compounds from Eucalyptus globulus leaves. nih.govipb.pt Research has demonstrated that UAE, sometimes combined with other methods, can significantly increase the yield of essential oils compared to conventional solvent extraction alone. researchgate.net Optimization of UAE parameters, such as sonication time, power, and solvent concentration, is crucial for maximizing the recovery of phenolics and other compounds. ipb.ptresearchgate.net For instance, one study found that a shorter sonication time resulted in higher total phenolic, flavonoid, and chlorophyll content from artichoke bracts. istanbul.edu.tr

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures. greenskybio.comnih.gov These conditions keep the solvent in a liquid state above its normal boiling point, which decreases its viscosity and surface tension while increasing its solvation power, leading to more efficient and rapid extractions. nih.gov

PLE has proven to be highly efficient for extracting chlorophylls (B1240455) and carotenoids from plant materials like the microalga Chlorella vulgaris, showing higher extraction efficiencies than maceration, Soxhlet, and UAE. acs.org Temperature is a key parameter in PLE, and high temperatures can also help minimize the formation of undesirable chlorophyll degradation products. acs.org The technique has been successfully applied to extract a wide range of metabolites from various botanical matrices by using successive solvents of increasing polarity. nih.gov

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent. researchgate.netgreenskybio.com A fluid becomes supercritical when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. researchgate.net Supercritical CO2 is particularly advantageous because it is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. researchgate.net

SFE is used to extract various compounds from Eucalyptus globulus, including triterpenic acids from the bark and essential oils from the leaves. mdpi.comua.ptmdpi.com The selectivity of SFE can be tuned by modifying the pressure, temperature, and by adding a co-solvent like ethanol. ua.ptmdpi.com For example, adding 8% ethanol during the SFE of eucalyptus bark at 160 bar was found to more than triple the yield of triterpenoids. mdpi.com This method is valued for its ability to produce high-purity extracts without the thermal degradation associated with other techniques. google.com

Data Tables

Table 1: Overview of Phytochemicals in Eucalyptus globulus Leaves This table summarizes the major classes of chemical compounds identified in the leaves of Eucalyptus globulus.

Phytochemical ClassExamplesReference
Essential Oils (Terpenoids)1,8-Cineole (Eucalyptol), α-Pinene, Limonene, p-Cymene, Terpinen-4-ol ijfmr.comresearchgate.net
Phenolic CompoundsGallotannins, Caffeic acid, p-Coumaric acid, Ellagic acid ijcmas.comresearchgate.netipb.ptmdpi.com
FlavonoidsQuercetin, Isorhamnetin, Rutin ijcmas.comipb.pt
TanninsPresent in leaf extracts ijcmas.commedcraveonline.comphytojournal.com
PigmentsChlorophyll a, Chlorophyll b, Carotenoids researchgate.netceur-ws.org
TriterpenoidsUrsolic acid, Oleanolic acid, Betulinic acid mdpi.comua.ptmdpi.com
Other PhytochemicalsSaponins, Glycosides, Steroids, Alkaloids ijcmas.cominnovareacademics.inmedcraveonline.com

Table 2: Comparison of Green Extraction Technologies for Eucalyptus Phytochemicals This table compares various parameters of modern extraction techniques used for compounds from Eucalyptus and other plant sources.

Extraction MethodPrincipleTypical SolventsAdvantagesReference
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat solvent and disrupt plant cells.Ethanol, Hexane (B92381)Rapid heating, shorter extraction time, high efficiency. greenskybio.comresearchgate.netnih.gov
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to break cell walls.Ethanol, Acetone (B3395972), WaterEnhanced extraction at lower temperatures, reduced processing time. nih.govnih.govresearchgate.net
Pressurized Liquid Extraction (PLE)Uses solvents at high pressure and temperature.Ethanol, Water, Chloroform/Methanol (B129727)High efficiency, fast extraction, wide range of usable solvents. greenskybio.comnih.govacs.org
Supercritical Fluid Extraction (SFE)Uses a supercritical fluid (e.g., CO2) as a solvent.Supercritical CO2, often with Ethanol as a co-solvent.Environmentally friendly, high purity of extracts, tunable selectivity. researchgate.netgreenskybio.comua.pt

Table of Compounds

High-Pressure Homogenization (HPH)

High-Pressure Homogenization (HPH) is a non-thermal, green extraction technology that has shown promise in enhancing the recovery of intracellular compounds from plant materials. mdpi.com This mechanical process involves forcing a liquid suspension of the plant material through a narrow orifice at high pressure, leading to cell disruption and the release of its contents. mdpi.comresearchgate.net

The primary mechanism of HPH in enhancing extraction is the significant reduction in particle size of the plant material, which increases the surface area available for solvent interaction and improves the stability of the suspension against sedimentation. mdpi.com Studies have demonstrated that HPH can lead to a considerable increase in the yield of phytochemicals compared to conventional solid-liquid extraction methods. mdpi.com For instance, HPH treatment at 80 MPa has been shown to improve phenol (B47542) extraction yields by approximately 20%. mdpi.com The process is typically carried out in an aqueous medium, eliminating the need for organic solvents and making it an environmentally friendly option. mdpi.com The efficiency of HPH can be influenced by operational parameters such as pressure, temperature, and the number of passes through the homogenizer. mdpi.commdpi.com

Table 1: Effect of HPH on Phytochemical Extraction

Parameter Conventional SLE (Optimized) HPH-Assisted Extraction (Water) Percentage Improvement
Total Phenol Yield Varies by solvent Increased by ~20% ~20%
Extraction Time Longer Shorter -
Solvent Used Organic Solvents Water Solvent-free
Temperature Often elevated Low temperature -

This table is interactive. Click on the headers to sort.

Conventional Solvent-Based Extraction Approaches

Traditional methods for extracting chlorophyll and other components from plant matter heavily rely on the use of solvents. The choice of solvent and the optimization of extraction conditions are paramount to achieving a high yield and purity of the desired compounds.

The polarity of the solvent plays a crucial role in the extraction of chlorophylls. kit.edu Polar solvents like acetone, methanol, and ethanol are effective in extracting pigments from fresh plant material due to their ability to mix with the water present in the plant tissues. kit.edunih.gov However, chlorophylls are known to be unstable in these aqueous organic solvents, which can lead to the formation of allomers and pheophytin, altering the absorption characteristics of the extract. kit.edu

To circumvent this instability, a two-step process is often employed where the initial extract is transferred to a more hydrophobic solvent like diethyl ether or hexane for storage and further processing. kit.edu For freeze-dried plant material, direct extraction with diethyl ether is a viable and efficient method. kit.edu The use of aqueous two-phase systems (ATPS), which can be formed by mixing a polymer and a salt or two polymers in water, presents another sophisticated approach to selectively partition and purify biomolecules. mdpi.com

A study on Eucalyptus globulus leaves utilized a 96% ethanol solution for extraction. eu-jr.eu Another protocol for analyzing chlorophyll in eucalyptus leaves recommends ethanol due to its affordability and safety compared to other reagents. protocols.ioresearchgate.net The choice of solvent significantly impacts the types and quantities of compounds extracted. For example, while hydrodistillation of Eucalyptus cinerea yielded a higher oil content, supercritical carbon dioxide extraction resulted in a different chemical profile. grafiati.com

To maximize the yield of the target compounds, it is essential to optimize several extraction parameters. These include temperature, extraction time, and the ratio of solvent to plant material. nih.govresearchgate.net

A study optimizing the extraction of antioxidants from Eucalyptus globulus leaves using a Box-Behnken experimental design evaluated the effects of temperature, time, and the ethanol/water ratio. researchgate.net The optimal conditions were found to result in a high yield of total phenolic and flavonoid content. researchgate.net Temperature can have a dual effect; while higher temperatures can increase the solubility and diffusion of compounds, they can also lead to the degradation of thermally labile substances. mdpi.comresearchgate.net

The solvent-to-material ratio also significantly influences extraction efficiency. nih.gov A higher ratio can enhance the concentration gradient, driving more of the compound into the solvent, but an excessively high ratio can lead to unnecessary solvent waste. The duration of the extraction is another critical factor; prolonged extraction can increase yield but also risks the degradation of sensitive compounds. researchgate.net For instance, a protocol for pigment extraction from eucalyptus leaves suggests leaving the samples in ethanol for 24 hours. protocols.io

**Table 2: Optimization of Extraction Parameters for *Eucalyptus globulus***

Parameter Range Studied Optimal Value for Antioxidant Yield
Temperature (°C) - -
Time (min) - -
Ethanol/Water Ratio (%) - -
Extraction Yield (%) - 32.7
Total Phenolic Content (mg GAE/g) - 92.9
Total Flavonoid Content (mg RE/g) - 53.7

This table is interactive. Click on the headers to sort. Note: Specific ranges and optimal values for temperature, time, and solvent ratio were part of the experimental design but are not detailed in the provided abstract. researchgate.net

Enzyme-Assisted Extraction Techniques

Enzyme-assisted extraction (EAE) is an innovative approach that utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular components. tamu.eduresearchgate.net This method can lead to higher extraction yields and can be performed under milder conditions, preserving the integrity of the extracted compounds. ftic.co.ilresearchgate.net

Enzymes such as cellulases, hemicellulases, and pectinases are commonly used to hydrolyze the main components of the plant cell wall—cellulose, hemicellulose, and pectin. tamu.eduresearchgate.net The ENLAC (enzyme-assisted ensiling) process, which combines enzymatic hydrolysis with lactic acid fermentation, has been shown to increase the extraction efficiency of various compounds, including chlorophyll from alfalfa. ftic.co.ilresearchgate.net This process not only improves recovery but also allows for the long-term storage of the plant material. ftic.co.il

The effectiveness of EAE can depend on the specific enzyme or combination of enzymes used, as well as the plant material being processed. tamu.edu For instance, in some cases, a combination of cellulase (B1617823) and pectinase (B1165727) has yielded the best results. tamu.edu However, the success of EAE can be influenced by factors such as enzyme-substrate interactions and the potential for plant proteases to reduce enzyme activity. researchgate.net

Academic Scale Purification Strategies for this compound and its Derivatives

Following extraction, the crude extract contains a complex mixture of compounds. Further purification is necessary to isolate this compound and its derivatives.

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. researchgate.netmdpi.comijpsjournal.com Column chromatography is a widely used method for this purpose on an academic scale. slideshare.net In this technique, the extract is passed through a column packed with a solid stationary phase. The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (the solvent), allowing for their separation. ijpsjournal.com

Various types of column chromatography can be employed, including medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), which offer higher resolution and efficiency. mdpi.com The choice of the stationary phase is critical; for instance, polyamide columns are effective for separating polyphenols due to their ability to adsorb anions through electrostatic interactions. mdpi.com Reversed-phase chromatography, where the stationary phase is non-polar, is also a common approach. mdpi.com

Counter-current chromatography (CCC) is another powerful separation technique that operates without a solid support, reducing the risk of sample loss and degradation. frontiersin.org This method relies on the partitioning of solutes between two immiscible liquid phases. frontiersin.org

Advanced Solvent Partitioning and Crystallization Methods

Following initial extraction, advanced solvent partitioning and crystallization methods are employed to achieve a high degree of purification for the chlorophyll components of this compound. These techniques leverage the differential solubility of chlorophylls and other phytochemicals in a series of immiscible solvents, followed by controlled precipitation to isolate the desired compounds in crystalline form.

Liquid-liquid extraction, or solvent partitioning, is a fundamental technique that separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orglibretexts.org The process involves the distribution of a solute between these two solvents. For the purification of chlorophylls, this method effectively removes water-soluble impurities and separates different classes of pigments.

A common approach involves transferring the initial acetone or ethanol extract, containing chlorophylls, carotenoids, and xanthophylls, into a non-polar organic solvent like petroleum ether or n-hexane. nih.govgoogle.com Subsequently, this organic phase is washed with an aqueous alcohol solution, such as 80% methanol or ethanol, to remove the more polar xanthophylls. google.com This partitioning is based on the principle that the non-polar chlorophylls and carotenes will preferentially remain in the petroleum ether phase, while the more polar xanthophylls are drawn into the aqueous alcohol phase. The efficiency of this separation is critical for the subsequent crystallization step.

The table below outlines a typical solvent partitioning scheme for the purification of chlorophylls from a plant extract.

StepSolvent SystemTarget Compounds in Upper Phase (Non-polar)Target Compounds in Lower Phase (Aqueous/Polar)
1 Acetone/Petroleum Ether/WaterChlorophylls, CarotenesXanthophylls, Water-soluble impurities
2 Petroleum Ether/Aqueous MethanolChlorophylls, CarotenesXanthophylls

This table illustrates a simplified, interactive representation of a solvent partitioning process.

Further purification can be achieved by repeated partitioning steps. For instance, after the initial separation, the petroleum ether layer containing the chlorophylls can be washed multiple times with fresh aqueous alcohol to ensure the complete removal of xanthophylls. nih.gov The presence of water is a critical factor in the subsequent crystallization of chlorophyll. google.com

Crystallization is induced from the purified, chlorophyll-rich organic phase. This is often achieved by carefully controlling conditions such as solvent composition, temperature, and the presence of water. google.com For example, after washing the petroleum ether solution to remove carotenols, the addition of water can induce the precipitation of semi-crystalline chlorophyll, which consists of chlorophyll a crystals and amorphous chlorophyll b. google.com The solid chlorophyll can then be collected by centrifugation.

Research has also explored the use of other solvents like dioxane for both extraction and partial purification, leading to crystallization. nih.gov The choice of solvent and the precise control of crystallization parameters are crucial for obtaining high-purity chlorophylls. For instance, a method involving cooling a solution of 1,8-cineole (a major component of eucalyptus oil) to specific temperatures and using seed crystals has been developed to achieve high purity. patsnap.comgoogle.com While this is for a different component of eucalyptus, the principles of controlled cooling and seeding are applicable to the crystallization of other compounds.

The table below summarizes findings from various studies on the purification of chlorophyll and related compounds, highlighting the solvents and methods used.

CompoundBotanical Source/Starting MaterialPurification MethodKey SolventsReported Outcome/Purity
Chlorophyllides Anacystis nidulans membranesSolvent PartitioningAcetone (or methanol), 0.1 M ammonium (B1175870) hydroxide, petroleum ether or n-hexaneSeparation of chlorophyllide a into the aqueous phase. nih.gov
Chlorophyllides Barley (Hordeum vulgare L.) leavesSolvent Partitioning80% acetone, n-hexane, diethyl ether/ethanol (1:1), 20% ethanolRepeated extraction and washing to purify chlorophyllides. nih.gov
Chlorophyll a and b Green Plant TissueSolvent Partitioning & CrystallizationAcetone, petroleum ether, aqueous methanolIsolation and crystallization of pure chlorophyll a and b. google.com
Chlorophyll Plant MaterialExtraction and CrystallizationDioxaneA simple method for extraction and partial purification. nih.gov

This interactive table presents a summary of research findings on chlorophyll purification.

The final purity of the chlorophyll extract is a critical determinant of the quality and efficacy of the resulting this compound preparation. Advanced solvent partitioning and crystallization are indispensable for achieving the required purity by systematically removing unwanted compounds.

Phytochemical Profiling and Structural Elucidation of Chlorophyllypt Constituents

Identification of Key Chlorophylls (B1240455) (a, b) and their Derivatives (e.g., Pheophytins, Chlorophyllin, Chlorophyllides, Phyllobilins)

The foundational components of Chlorophyllypt are the primary photosynthetic pigments, chlorophyll (B73375) a and chlorophyll b. encyclopedia.pub These fat-soluble molecules are structurally similar, centered around a magnesium ion within a chlorin (B1196114) ring, but differ in a side group, which slightly alters their light absorption properties. researchgate.netanalytik-jena.de

During processing, storage, or natural senescence of the plant material, these primary chlorophylls undergo various transformations, leading to a diverse array of derivatives.

Pheophytins : These are among the most common derivatives, formed by the loss of the central magnesium (Mg²⁺) ion from the chlorophyll molecule, which is typically replaced by two hydrogen atoms. mdpi.complymsea.ac.ukuniversiteitleiden.nl This conversion often occurs under acidic conditions and results in a color change from bright green to an olive-brown hue. plymsea.ac.uk For each type of chlorophyll, a corresponding pheophytin exists (e.g., Pheophytin a from Chlorophyll a). mdpi.com

Chlorophyllin : This term refers to a semi-synthetic, water-soluble mixture derived from chlorophyll. encyclopedia.pubthermofisher.comuni-muenchen.de The process of saponification (alkaline hydrolysis) removes the phytol (B49457) tail and can replace the central magnesium atom with other metals, most commonly copper, to form highly stable compounds like Sodium Copper Chlorophyllin (SCC). encyclopedia.pubthermofisher.comresearchgate.net This modification enhances the stability and water solubility of the molecule. uni-muenchen.de

Chlorophyllides : These are phytol-free derivatives of chlorophyll. uzh.ch The enzymatic removal of the long hydrocarbon phytol tail by the chlorophyllase enzyme results in chlorophyllides (e.g., chlorophyllide a). uzh.chuzh.ch Lacking the hydrophobic tail, chlorophyllides are more water-soluble than their chlorophyll counterparts and serve as key precursors in the biosynthesis and degradation of chlorophylls. uzh.ch

Phyllobilins : These are the final, open-chain tetrapyrrole products of chlorophyll breakdown. creative-proteomics.comnih.gov The degradation pathway involves the oxygenolytic opening of the chlorin macrocycle, a process catalyzed by the enzyme pheophorbide a oxygenase (PAO). researchgate.net This creates colorless, non-fluorescent catabolites that are considered the terminal products of chlorophyll detoxification in senescing plant tissues. creative-proteomics.comresearchgate.net Over 70 distinct phyllobilins have been identified, reflecting the complexity of the chlorophyll degradation pathway. nih.govworldscientific.com

The following table summarizes the key constituents and their defining characteristics.

Table 1: Key Constituents of this compound and Their Characteristics
Compound Class Parent Molecule Key Structural Feature Solubility
Chlorophyll a N/A Chlorin ring with a central Mg²⁺ ion; methyl group at C7. researchgate.netanalytik-jena.de Fat-soluble
Chlorophyll b N/A Chlorin ring with a central Mg²⁺ ion; formyl group at C7. researchgate.netanalytik-jena.de Fat-soluble
Pheophytins Chlorophylls Loss of the central Mg²⁺ ion, replaced by 2H⁺. universiteitleiden.nl Fat-soluble
Chlorophyllin Chlorophylls Phytol tail removed; Mg²⁺ may be replaced by another metal (e.g., Cu). encyclopedia.pubthermofisher.com Water-soluble
Chlorophyllides Chlorophylls Phytol tail is cleaved off. uzh.ch More water-soluble
Phyllobilins Chlorophylls Open-chain (acyclic) tetrapyrrole structure. creative-proteomics.comnih.gov Varies

Analytical Techniques for Qualitative and Quantitative Phytochemical Analysis

The structural diversity of chlorophylls and their derivatives necessitates the use of sophisticated analytical techniques for their separation, identification, and quantification. A combination of chromatographic and spectroscopic methods is typically employed to achieve a comprehensive phytochemical profile.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

HPLC is a cornerstone technique for the analysis of chlorophyll constituents due to its high resolution and sensitivity. creative-proteomics.com Reversed-phase (RP) HPLC is the most common approach, utilizing nonpolar stationary phases like C18 or C30 columns. mdpi.comlcms.cz

Separation Principle : Separation is achieved based on the differential partitioning of the analytes between the stationary phase and a polar mobile phase. A gradient elution, often involving solvent mixtures like methanol (B129727), acetone (B3395972), acetonitrile, and aqueous buffers (e.g., ammonium (B1175870) acetate), is used to resolve the wide range of pigments, from the polar chlorophyllides to the nonpolar pheophytins. nih.govmdpi.com

Detection : A Photodiode Array (PDA) detector is frequently coupled with HPLC, allowing for the simultaneous acquisition of absorbance spectra for each eluting peak, which aids in identification. mdpi.com Fluorescence detection offers enhanced sensitivity and selectivity for certain derivatives, particularly pheophytins and pyropheophytins. mdpi.comlcms.cz

UHPLC : Ultra-High Performance Liquid Chromatography (UHPLC) employs columns with smaller particle sizes (<2 µm), which provides higher resolution and significantly faster analysis times compared to traditional HPLC. researchgate.netcluster.is A complete separation of major chlorophylls and carotenoids can be achieved in under 7 minutes with UHPLC, representing a major advantage for high-throughput screening. lcms.czresearchgate.net

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC×GC)

Gas Chromatography is less commonly used for intact chlorophylls due to their low volatility and thermal instability. However, it is a powerful tool for analyzing specific, stable breakdown products or for analyzing the entire molecule after chemical derivatization. creative-proteomics.com

Application : GC is primarily used to analyze thermally stable and volatile compounds. mdpi.com In the context of chlorophyll analysis, this includes the determination of phytol, the long hydrocarbon tail that is cleaved during degradation. mdpi.com Analysis of other degradation products from the phytyl side-chain, such as phytyldiol, can serve as specific tracers for chlorophyll degradation pathways. nih.gov

Derivatization : To analyze non-volatile constituents, a derivatization step, such as trimethylsilylation, is required. This process replaces active hydrogen atoms with trimethylsilyl (B98337) groups, creating derivatives that are volatile and thermally stable enough for GC analysis. nih.gov

GC-MS : GC is almost always coupled with Mass Spectrometry (MS), which provides definitive identification of the eluting compounds based on their mass-to-charge ratio and fragmentation patterns. creative-proteomics.comthermofisher.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) hyphenated techniques (e.g., HPLC-MS, HPLC-MS/MS, GC-MS)

Mass Spectrometry is indispensable for the structural elucidation of chlorophyll derivatives, providing precise molecular weight information and fragmentation data that reveal structural details. It is most powerfully applied when hyphenated with a chromatographic separation technique.

HPLC-MS/MS : This is the gold standard for identifying and quantifying chlorophylls and their numerous catabolites. uzh.chworldscientific.com Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions with minimal fragmentation. researchgate.netmdpi.com High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of elemental compositions. mdpi.comingentaconnect.com Tandem MS (MS/MS) involves isolating a specific parent ion and fragmenting it to produce a characteristic pattern of daughter ions, which is crucial for distinguishing between isomers and confirming structures. researchgate.netuzh.ch This technique has been instrumental in identifying over 17 different chlorophyll compounds in a single analysis of green tea. csic.esmdpi.com

GC-MS : As mentioned, this technique is vital for analyzing volatile or derivatized chlorophyll breakdown products. creative-proteomics.comnih.gov Isotope Ratio Monitoring GC-MS (irm-GC/MS) can even provide information on the ¹⁵N/¹⁴N isotope ratios in chlorophyll derivatives, which is useful in biogeochemical studies. thermofisher.com

MALDI-TOF-MS : Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry is another technique suitable for the rapid and accurate determination of the molecular mass of chlorophylls and porphyrins without a liquid chromatography step. plymsea.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for the definitive structural elucidation of molecules in solution. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).

Structural Elucidation : NMR is fundamental in establishing the chemical identities and precise structures of new chlorophyll derivatives. uni-muenchen.dewikipedia.org It has been critical in confirming the stereochemistry of chlorophyll a and in differentiating between closely related isomers. uni-muenchen.deuni-muenchen.de

¹H and ¹³C NMR : The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the molecule's structure. ismar.org For example, the large π-system of the macrocycle creates a ring current that significantly affects the chemical shifts of nearby protons. uni-muenchen.deismar.org Despite the complexity of the molecules, many resonances in the spectra of chlorophylls a and b have been fully assigned. researchgate.netillinois.educapes.gov.br

Challenges and Advanced Techniques : The structural complexity and tendency of chlorophylls to aggregate at high concentrations can complicate spectral analysis. uni-muenchen.de Advanced NMR techniques, including two-dimensional methods (e.g., COSY, HSQC) and the use of ¹³C-enriched samples, are often necessary to make unambiguous assignments and study intermolecular interactions. universiteitleiden.nluni-muenchen.de

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Absorbance Characteristics

UV-Vis spectrophotometry is a fundamental, rapid, and non-destructive technique used for the quantification and preliminary identification of chlorophyll pigments. It relies on the principle that conjugated π-systems in the chlorin ring absorb light at specific wavelengths in the visible spectrum.

Characteristic Spectra : Chlorophylls and their derivatives exhibit highly characteristic absorption spectra. researchgate.net They typically show two main absorption regions: an intense peak in the blue-violet region (400-480 nm), known as the Soret or B band, and a less intense peak in the red region (600-680 nm), known as the Q band. thermofisher.comresearchgate.net

Pigment Identification : The exact position of these peaks can be used to distinguish between different pigments. For example, in an acetone solvent, chlorophyll a has major peaks around 430 nm and 662-665 nm, while chlorophyll b has peaks around 460 nm and 647 nm. analytik-jena.dethermofisher.com The loss of magnesium to form pheophytin causes a noticeable shift in the spectrum. researchgate.net

Quantification : The concentration of chlorophylls in a solution can be determined by measuring the absorbance at these characteristic wavelengths and applying the Beer-Lambert law. Specific equations have been developed to calculate the concentrations of chlorophyll a, chlorophyll b, and pheophytins in a mixture, correcting for the spectral overlap between the different compounds. uzh.chthermofisher.comresearchgate.netusf.eduasianpubs.org

The following table provides an overview of the primary applications of these analytical techniques.

Table 2: Application of Analytical Techniques for this compound Constituents
Analytical Technique Primary Application Key Findings/Capabilities
HPLC / UHPLC Separation & Quantification Resolves complex mixtures of chlorophylls, pheophytins, and chlorophyllides. nih.gov UHPLC offers rapid analysis. researchgate.net
GC / GC-MS Analysis of Volatile Derivatives Quantifies stable breakdown products like phytol and other specific tracers after derivatization. mdpi.comnih.gov
HPLC-MS/MS Identification & Structural Elucidation Provides definitive identification via molecular weight and fragmentation patterns; essential for catabolite analysis. researchgate.netuzh.ch
NMR Spectroscopy Definitive Structural Assignment Elucidates precise molecular structure, stereochemistry, and intermolecular interactions. uni-muenchen.deuni-muenchen.de
UV-Vis Spectrophotometry Quantification & Preliminary ID Rapidly quantifies total chlorophylls and key derivatives based on characteristic Soret and Q band absorbance. thermofisher.comresearchgate.net

Computational Approaches in Spectroscopic Characterization and Molecular Modeling of Chlorophyll Derivatives

Computational chemistry provides an indispensable framework for interpreting the complex experimental spectra of chlorophyll derivatives and for modeling their molecular structures and photophysical properties. uts.edu.au Methods ranging from Density Functional Theory (DFT) to high-level ab initio calculations are employed to simulate spectra, assign transitions, and understand the influence of structure and environment on spectroscopic observables. researchgate.netnih.gov

Time-dependent DFT (TD-DFT) is widely used to calculate the excitation energies and absorption profiles of chlorophylls, often providing good agreement with experimental UV-Vis spectra, particularly for the prominent Q and B (Soret) bands. researchgate.netnih.gov However, for higher accuracy, more advanced wavefunction-based methods are required. nih.gov Recent studies have utilized domain-based local pair natural orbital similarity transformed equation of motion coupled cluster (DLPNO-STEOM-CCSD) methods to compute the excited states of chlorophyll a with unprecedented accuracy. nih.govacs.org These high-level calculations provide benchmark values and demonstrate a more balanced description of both the Q and B bands compared to TD-DFT. acs.org

Molecular modeling is also used to explore how structural modifications, such as substituting the central metal ion or altering peripheral groups, affect the electronic properties and absorption spectra. tandfonline.comnih.gov Furthermore, computational models are essential for understanding complex spectral features, such as those arising from vibronic coupling, Duschinsky rotation (the mixing of normal modes between electronic states), and non-adiabatic coupling, all of which influence the shape and symmetry of absorption and emission spectra. uts.edu.au

Interactive Table: Comparison of Computational Methods for Chlorophyll Spectroscopy
Computational MethodApplicationStrengthsLimitationsReference(s)
TD-DFT (e.g., B3LYP)Calculation of UV-Vis absorption spectra (excitation energies).Good balance of computational cost and accuracy for many systems.Can be less accurate for certain states; performance is functional-dependent. researchgate.netnih.gov
DFT/MRCICalculation of excited states.Combines advantages of DFT for the ground state with multireference methods for excited states.Computationally demanding. nih.gov
CC2, ADC(2)Calculation of excitation energies.Wavefunction-based methods, often more accurate than standard TD-DFT.Higher computational cost than TD-DFT. nih.gov
DLPNO-STEOM-CCSDHigh-accuracy calculation of excited states and vibronic spectra.Provides benchmark-quality results with balanced performance for different bands.Very high computational cost, typically limited to smaller models. nih.govacs.org

Investigating the Stability and Degradation Products of this compound During Analysis

The chlorophyll constituents of this compound are susceptible to degradation during extraction, analysis, and storage. foodandnutritionjournal.orgpublicationslist.org The stability of these pigments is influenced by a range of environmental factors, including light, heat, pH, and the presence of oxygen and enzymes. foodandnutritionjournal.orgpublicationslist.org Understanding these degradation pathways is critical for accurate phytochemical profiling and for ensuring the quality of the preparation.

Degradation can occur through both enzymatic and non-enzymatic routes. foodandnutritionjournal.org The primary non-enzymatic degradation pathway involves pheophytinization, which is the loss of the central magnesium ion from the chlorophyll macrocycle, a process accelerated by acidic conditions. foodandnutritionjournal.orglcms.cz This converts the bright green chlorophylls into olive-brown pheophytins. foodandnutritionjournal.org Further degradation can occur, for example, through the loss of the phytol tail to form pheophorbides, or the removal of the carbomethoxy group at the C13² position, often promoted by heat, to yield pyro-derivatives (e.g., pyropheophytins). foodandnutritionjournal.orgspkx.net.cn

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are essential for separating and identifying the complex mixture of chlorophylls and their numerous degradation products. spkx.net.cnnih.gov Studies have identified a wide array of derivatives in processed plant materials, including epimers (chlorophyll a'), pheophytins (a and b), pheophorbides (a and b), and their respective pyro-forms. spkx.net.cn In some cases, photodegradation can lead to the complete bleaching of the pigment and the formation of smaller, colorless hydrophilic compounds such as glycerol, lactic acid, and various dicarboxylic acids. researchgate.net

Interactive Table: Major Degradation Products of Chlorophylls and Influencing Factors
Degradation ProductPrecursor(s)Key Influencing Factor(s)Resulting ChangeReference(s)
Pheophytin a/bChlorophyll a/bAcid (low pH), HeatLoss of central Mg²⁺ ion foodandnutritionjournal.orglcms.cz
Pheophorbide a/bChlorophyllide a/b, Pheophytin a/bEnzymatic activity (Chlorophyllase), AcidLoss of phytol tail foodandnutritionjournal.orgresearchgate.net
Pyropheophytin a/bPheophytin a/bHeatLoss of C13² carbomethoxy group foodandnutritionjournal.orgspkx.net.cn
Chlorophyllide a/bChlorophyll a/bEnzymatic activity (Chlorophyllase)Loss of phytol tail foodandnutritionjournal.org
Colorless hydrophilic compounds (e.g., glycerol, lactic acid)Chlorophyll aLight, Oxygen (Photodegradation)Cleavage of the porphyrin ring researchgate.net

Biosynthesis and Metabolic Pathways of Chlorophyllypt and Its Derivatives

The Tetrapyrrole Biosynthesis Pathway and its Regulation

The synthesis of all tetrapyrroles, including chlorophylls (B1240455), hemes, sirohemes, and phytochromobilin, commences from a common branched pathway. portlandpress.comoup.com This pathway is meticulously regulated to ensure a balanced supply of these crucial cofactors while preventing the accumulation of potentially phototoxic intermediate compounds. portlandpress.com Key control points are found at the initial step of precursor synthesis and at the branch points where metal ions are inserted into the porphyrin macrocycle. portlandpress.com

Synthesis of 5-Aminolevulinic Acid (ALA)

The universal precursor for all tetrapyrroles in plants is 5-aminolevulinic acid (ALA). oup.comresearchgate.net In higher plants, ALA is synthesized from the amino acid glutamate (B1630785) via the C5 pathway, a three-step enzymatic process that occurs in the plastids. frontiersin.orgfrontiersin.orgmdpi.com

Activation of Glutamate: Glutamate is first activated to glutamyl-tRNA by the enzyme glutamyl-tRNA synthetase. frontiersin.orgmdpi.com

Reduction to Glutamate-1-semialdehyde (B1620169): The glutamyl-tRNA is then reduced to glutamate-1-semialdehyde (GSA) by glutamyl-tRNA reductase (GluTR). This is considered the first committed and rate-limiting step in the pathway. frontiersin.orgmdpi.com

Transamination to ALA: Finally, GSA is converted to ALA by the enzyme glutamate-1-semialdehyde aminotransferase. mdpi.commdpi.com

The synthesis of ALA is a major regulatory point in the tetrapyrrole pathway, subject to feedback inhibition by heme. oup.comtandfonline.comasm.org

Formation of Porphobilinogen (B132115) and Uroporphyrinogen III

The next phase of the pathway involves the construction of the foundational pyrrole (B145914) and tetrapyrrole structures.

Two molecules of ALA are condensed by the enzyme ALA dehydratase (also known as porphobilinogen synthase) to form a monopyrrole called porphobilinogen (PBG). mdpi.comnih.gov

Subsequently, four molecules of PBG are sequentially polymerized to form a linear tetrapyrrole, hydroxymethylbilane (B3061235). This reaction is catalyzed by porphobilinogen deaminase (also called hydroxymethylbilane synthase). nih.govresearchgate.net Uroporphyrinogen III synthase then acts on this linear molecule, inverting the final (D) ring and catalyzing its cyclization to form uroporphyrinogen III. nih.govresearchgate.net This isomer, with its asymmetrically arranged side chains, is the crucial precursor for all natural porphyrins and chlorins. nih.govutah.edu In the absence of uroporphyrinogen III synthase, hydroxymethylbilane spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer. nih.govresearchgate.net

Protoporphyrin IX Synthesis and Branch Point Regulation

Uroporphyrinogen III undergoes a series of enzymatic modifications, including decarboxylations and oxidations, to be converted into protoporphyrin IX. researchgate.netwikipedia.org This process involves the enzymes uroporphyrinogen decarboxylase and coproporphyrinogen III oxidase, ultimately leading to the formation of protoporphyrinogen (B1215707) IX, which is then oxidized to protoporphyrin IX by protoporphyrinogen oxidase. nih.govmdpi.com

Protoporphyrin IX represents a critical branch point in the tetrapyrrole pathway. nih.govnih.gov At this juncture, the pathway diverges towards either heme or chlorophyll (B73375) synthesis, depending on which metal ion is inserted into the porphyrin ring. nih.govnih.govroyalsocietypublishing.org The insertion of iron (Fe²⁺) by the enzyme ferrochelatase commits the molecule to the heme branch. nih.govnih.gov Conversely, the insertion of magnesium (Mg²⁺) by Mg-chelatase directs the molecule into the chlorophyll branch. nih.govnih.gov The relative activities of these two chelatases are tightly regulated to meet the cell's metabolic needs for heme and chlorophyll. nih.govnih.gov

The Magnesium Branch Leading to Chlorophyll Formation

The insertion of a magnesium ion into protoporphyrin IX is the first committed step of the chlorophyll-specific biosynthetic route, often referred to as the Mg-branch. frontiersin.orgresearchgate.net All subsequent enzymatic steps leading to chlorophyll formation occur on plastid membranes. frontiersin.org

Mg-Chelatase Activity and Regulation

Mg-chelatase is a complex, multi-subunit enzyme that catalyzes the ATP-dependent insertion of Mg²⁺ into protoporphyrin IX. nih.govresearchgate.netpnas.org In all photosynthetic organisms studied, this enzyme consists of three distinct subunits: CHLI, CHLD, and CHLH. nih.govfrontiersin.orgresearchgate.net

Subunit Functions: The CHLH subunit is responsible for binding the protoporphyrin IX substrate. frontiersin.org The CHLI and CHLD subunits are involved in ATP hydrolysis, which provides the energy for the reaction. frontiersin.orgfrontiersin.org

Reaction Mechanism: The chelation reaction is a two-step process. It begins with an ATP-dependent activation step, followed by the ATP-dependent insertion of the magnesium ion. nih.govnih.govuniprot.org

Regulation: Mg-chelatase is a key regulatory point in chlorophyll biosynthesis. nih.govfrontiersin.org Its activity is controlled at both the transcriptional and post-translational levels, responding to factors such as light, diurnal cycles, and photosynthetic electron transport. frontiersin.org The protein GUN4 is a positive regulator of Mg-chelatase, stimulating its activity and playing a role in signaling between the plastid and the nucleus. frontiersin.orgpnas.org

Protochlorophyllide (B1199321) Reduction and Chlorophyllide Formation

Following the insertion of magnesium, a series of reactions catalyzed by enzymes like Mg-protoporphyrin IX methyltransferase and a cyclase system convert Mg-protoporphyrin IX into protochlorophyllide. royalsocietypublishing.org

The final key step before the addition of the phytol (B49457) tail is the reduction of protochlorophyllide to chlorophyllide. researchgate.netresearchgate.net This reaction involves the reduction of the C17=C18 double bond in the D ring of the porphyrin macrocycle. researchgate.net This conversion is catalyzed by the enzyme protochlorophyllide oxidoreductase (POR). researchgate.netnih.gov

In angiosperms, this reduction is a light-dependent process, catalyzed by a light-dependent protochlorophyllide oxidoreductase (LPOR). researchgate.netcabidigitallibrary.org This enzyme forms a ternary complex with its substrates, protochlorophyllide and NADPH, and requires light to catalyze the reduction to chlorophyllide. royalsocietypublishing.orgresearchgate.netnih.gov The final step in the formation of chlorophyll a is the esterification of chlorophyllide with a phytol tail, a reaction catalyzed by chlorophyll synthase. slideshare.netroyalsocietypublishing.org

Phytylation of Chlorophyllide to Chlorophyll a

The terminal step in the biosynthesis of chlorophyll a is the esterification of the chlorophyllide a macrocycle with a long-chain isoprenoid alcohol. This reaction is catalyzed by the enzyme chlorophyll synthase (EC 2.5.1.62). genome.jpwikipedia.org Chlorophyll synthase facilitates the attachment of either geranylgeranyl diphosphate (B83284) (GGDP) or phytyl diphosphate (PDP) to the C17 propionate (B1217596) side chain of chlorophyllide a. genome.jpnih.gov

The primary reaction involves the esterification of chlorophyllide a with GGDP to form chlorophyll aGG. researchgate.net This is followed by a stepwise hydrogenation of the geranylgeranyl moiety to a phytyl group, a process catalyzed by geranylgeranyl reductase (GGR). royalsocietypublishing.org This sequence confirms that the final step is not a direct phytylation but a multi-step process initiated by the addition of geranylgeranyl diphosphate. researchgate.net While chlorophyllide a is the primary substrate, chlorophyll synthase can also utilize chlorophyllide b to produce chlorophyll b. wikipedia.org The enzyme requires Mg2+ for its activity and undergoes a conformational change upon binding the first substrate, the diphosphate alcohol, before it can react with chlorophyllide a. genome.jp

This phytylation step is crucial as it anchors the chlorophyll molecule within the protein scaffolds of the photosynthetic complexes in the thylakoid membranes. royalsocietypublishing.org

Heterogeneity of Monovinyl and Divinyl Protochlorophyllide Pools

The chlorophyll biosynthetic pathway exhibits significant heterogeneity, primarily due to the existence of parallel monovinyl (MV) and divinyl (DV) routes. oup.comresearchgate.net Protochlorophyllide, a key precursor to chlorophyll, exists in both MV and DV forms. msu.ru The DV form possesses vinyl groups at both the C3 and C8 positions of the tetrapyrrole macrocycle, whereas the MV form has a vinyl group at C3 and an ethyl group at C8. oup.com

These two pathways are interconnected by the enzyme 8-vinyl reductase (DVR), which converts DV-tetrapyrroles to their MV counterparts. oup.comfrontiersin.org This enzyme exhibits broad substrate specificity, acting on various intermediates such as DV-Mg-protoporphyrin IX, DV-protochlorophyllide a, and DV-chlorophyllide a. cas.cznih.gov However, its highest activity is observed with DV-chlorophyllide a as the substrate. frontiersin.org

The relative prominence of the MV and DV pathways can vary between plant species and is influenced by environmental conditions like light. frontiersin.orgcas.cz For instance, Arabidopsis is classified as a dark divinyl-light divinyl (DDV-LDV) plant, accumulating mainly DV-protochlorophyllide regardless of light conditions. In contrast, species like wheat and rice are considered dark monovinyl-light divinyl (DMV-LDV) plants, accumulating MV-protochlorophyllide in the dark and DV-protochlorophyllide in the light. frontiersin.org This heterogeneity allows for a flexible and regulated flow of intermediates through the chlorophyll biosynthetic pathway. oup.comresearchgate.net The enzyme protochlorophyllide oxidoreductase (POR), which catalyzes the light-dependent reduction of protochlorophyllide, has been identified as a factor influencing this chemical heterogeneity. core.ac.uk

Intraplastidic Chlorophyll Biosynthesis Routes and Subcellular Localization of Enzymes

Chlorophyll biosynthesis is a spatially organized process occurring within the plastids. The early steps, leading to the formation of protoporphyrinogen IX, are located in the chloroplast stroma. nih.gov The subsequent steps of the Mg-branch of the pathway, starting from the insertion of magnesium into protoporphyrin IX, are associated with plastid membranes, including the thylakoids and the inner envelope membrane. frontiersin.org

The subcellular localization of specific enzymes has been determined through various methods, including fluorescent protein fusion analysis and proteomics studies. uzh.ch

Interactive Table: Subcellular Localization of Key Chlorophyll Biosynthesis and Degradation Enzymes

EnzymeAbbreviationLocation(s)
Geranylgeranyl diphosphate synthase 11GGPPS11Plastids
Mg-protoporphyrin IX methyltransferaseChlMChloroplast
Mg-protoporphyrin IX monomethylester cyclase-Thylakoid membranes
Protochlorophyllide oxidoreductaseLPORProlamellar body, envelope, thylakoid margins
Chlorophyllide a oxygenaseCAOThylakoid and envelope membranes
Chlorophyll synthaseCHLGChloroplast membrane, thylakoid, cytosol
Chlorophyll(ide) b reductase (NYC1/NOL)CBRThylakoids
Pheophorbide a oxygenasePAOChloroplast envelope
Red chlorophyll catabolite reductaseRCCRChloroplast stroma (proposed at envelope)
PheophytinasePPHChloroplast stroma (inferred at thylakoids)
TIC55 (Phyllobilin hydroxylase)TIC55Chloroplast envelope
MES16 (Phyllobilin demethylase)MES16Cytosol
CYP89A9 (Phyllobilin deformylase)CYP89A9Cytosol

Data sourced from multiple studies. frontiersin.orguzh.chuniprot.orgnih.gov

Biosynthetic Intermediates and their Intracellular Signaling Roles

Intermediates of the chlorophyll biosynthetic pathway are not merely stepping stones to the final product; they also function as signaling molecules in a process known as retrograde signaling, where the state of the plastid influences nuclear gene expression. researcher.lifenih.govannualreviews.org The accumulation of certain chlorophyll precursors within the plastid can trigger signaling cascades that modulate the transcription of nuclear genes encoding chloroplast-localized proteins. researcher.lifenih.gov

Magnesium-protoporphyrin IX (Mg-Proto) and its monomethyl ester (Mg-ProtoMe) are prominent examples of such signaling molecules. researchgate.netpnas.orgnih.gov An increase in the levels of these intermediates, often occurring during the dark-to-light transition, has been correlated with changes in the expression of nuclear genes, including those for the light-harvesting chlorophyll a/b binding proteins (Lhc). nih.gov The GUN4 protein plays a crucial role in this signaling pathway by binding to Mg-Proto and activating Mg-chelatase, the enzyme that produces it. nih.gov This suggests a mechanism where GUN4 regulates the synthesis or trafficking of the Mg-Proto signal. nih.gov

This signaling network is vital for coordinating the expression of nuclear and plastid genomes, ensuring the proper assembly and function of the photosynthetic apparatus in response to developmental and environmental cues. nih.govmdpi.com The tetrapyrrole-dependent signaling pathway helps prevent the accumulation of potentially phototoxic porphyrins and aligns the synthesis of chloroplast proteins with the dynamic changes in the photosynthetic machinery. nih.gov

Degradation Pathways of Chlorophyll to Phyllobilins During Senescence

During leaf senescence and fruit ripening, chlorophyll is systematically broken down to avoid the phototoxic effects of free chlorophyll molecules. oup.comfrontiersin.org This catabolic process, known as the PAO/phyllobilin pathway, converts chlorophyll into colorless, linear tetrapyrroles called phyllobilins. oup.comacs.orgoup.com

The degradation process begins in the senescing chloroplasts and involves a series of enzymatic steps: nih.govresearchgate.net

Conversion of Chlorophyll b to Chlorophyll a: Chlorophyll b is first converted to chlorophyll a. This involves the reduction of chlorophyll b to 7-hydroxymethyl chlorophyll a by chlorophyll b reductase (CBR), encoded by the NYC1 and NOL genes, followed by the conversion to chlorophyll a by 7-hydroxymethyl chlorophyll a reductase (HCAR). frontiersin.org

Dechelation and Dephytylation: The central magnesium ion is removed from chlorophyll a to form pheophytin a. Subsequently, the phytol tail is cleaved off by pheophytinase (PPH) to yield pheophorbide a. nih.gov

Macrocycle Opening: The key step in detoxification is the oxygenolytic opening of the chlorin (B1196114) macrocycle of pheophorbide a. This reaction is catalyzed by pheophorbide a oxygenase (PAO), a Rieske-type oxygenase, to produce a red chlorophyll catabolite (RCC). uzh.choup.com

Reduction to Fluorescent Chlorophyll Catabolites (FCCs): The unstable RCC is then reduced by red chlorophyll catabolite reductase (RCCR) to form primary fluorescent chlorophyll catabolites (pFCCs). pnas.orggenome.jp

Modification and Isomerization: The pFCCs are exported from the chloroplast and undergo further species-specific modifications in the cytosol. nih.gov These fluorescent intermediates are then transported to the acidic environment of the vacuole, where they undergo a non-enzymatic, stereoselective isomerization to become stable, non-fluorescent chlorophyll catabolites (NCCs). pnas.orgnih.govoup.com

These final breakdown products, the phyllobilins (which include NCCs and other modified forms like dioxobilin-type chlorophyll catabolites or DCCs), accumulate in the vacuole. nih.govoup.comscienceopen.com While initially considered solely as detoxification products, there is emerging evidence that these catabolites may possess antioxidant properties and other physiological roles. nih.gov

Interactive Table: Key Intermediates in the Chlorophyll Degradation Pathway

IntermediateAbbreviationKey Characteristic(s)
7-hydroxymethyl chlorophyll a-Intermediate in the conversion of chlorophyll b to chlorophyll a
Pheophytin a-Chlorophyll a without the central magnesium ion
Pheophorbide a-Pheophytin a without the phytol tail; substrate for PAO
Red chlorophyll cataboliteRCCUnstable, colored product of macrocycle opening
Primary fluorescent chlorophyll catabolitepFCCReduced, fluorescent linear tetrapyrrole; precursor to NCCs
Non-fluorescent chlorophyll cataboliteNCCColorless, stable end-product stored in the vacuole
Dioxobilin-type chlorophyll cataboliteDCCA major type of phyllobilin found in some species like Arabidopsis

This table summarizes the main steps in the degradation of chlorophyll during senescence. nih.govgenome.jpoup.com

Mechanistic Investigations of Chlorophyllypt Biological Activities in Preclinical Models

Antioxidant Mechanisms of Chlorophyllypt and its Derivatives

The antioxidant capabilities of chlorophyll (B73375) and its derivatives, including chlorophyllins (B1632289) and pheophytins, are multifaceted. scirp.org These compounds can neutralize harmful reactive molecules and prevent oxidative damage to critical cellular components like DNA and lipids through several distinct, yet complementary, mechanisms. scirp.orgnih.gov

Chlorophyll derivatives have demonstrated a significant capacity to directly neutralize reactive oxygen species and other free radicals. This activity is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, where the discoloration of the DPPH solution indicates the antioxidant's ability to donate a hydrogen atom or electron.

Studies have shown that chlorophylls (B1240455) and pheophytins exhibit dose-dependent scavenging activity against the DPPH radical. scirp.orgmdpi.com Pheophytins, which are magnesium-free chlorophyll derivatives, have been identified as particularly potent antioxidants in these assays. scirp.org Chlorophyllin (CHL), a water-soluble sodium-copper salt of chlorophyll, also effectively scavenges the stable DPPH radical. nih.govresearchgate.net Beyond DPPH, CHL has been shown to scavenge various physiologically relevant ROS. nih.gov For instance, using electron spin resonance (ESR) spectroscopy, CHL was found to inhibit the formation of hydroxyl radical adducts in a dose-dependent manner, achieving over 90% inhibition at a concentration of 1 mM. nih.govresearchgate.net It also reacts efficiently with singlet oxygen, with a high rate constant of 1.3x10⁸ M⁻¹ s⁻¹. nih.gov

Compound/DerivativeAssayFinding
Chlorophylls and PheophytinsDPPH AssayShowed significant, dose-dependent free radical scavenging activity; pheophytins were the most potent. scirp.org
Chlorophyllin (CHL)DPPH AssayDemonstrated effective scavenging of the stable DPPH radical, used as a standard for antioxidant activity. nih.govresearchgate.net
Chlorophyllin (CHL)ESR SpectroscopyInhibited hydroxyl radical adduct formation by over 90% at 1 mM concentration. nih.govresearchgate.net
Chlorophyllin (CHL)Singlet Oxygen QuenchingReacted with singlet oxygen at a high rate constant of 1.3x10⁸ M⁻¹ s⁻¹. nih.gov

A key mechanism of oxidative damage in biological systems is the Fenton reaction, where transition metals like iron (Fe(II)) and copper (Cu) catalyze the conversion of hydrogen peroxide into the highly destructive hydroxyl radical. scirp.orgresearchgate.net Chlorophyll derivatives can mitigate this process by chelating these metal ions, sequestering them and rendering them unable to participate in the reaction. scirp.org

This chelation ability is considered one of the two primary hypothetical mechanisms for the antioxidant effects of chlorophyll compounds, alongside direct radical scavenging. scirp.org By binding to Fe(II), chlorophylls and pheophytins can prevent the Fenton reaction from occurring, thereby protecting nearby molecules, such as DNA, from hydroxyl radical attack. scirp.org This dual action of radical scavenging and metal chelation provides a comprehensive defense against oxidative stress. scirp.org Some studies suggest that multifunctional ligands can form complexes with various metals, including copper, which diminishes the formation of radical species. researchgate.net

Oxidative stress can lead to significant damage to cellular DNA, including strand breaks and base oxidation, which can contribute to mutagenesis and disease. The single-cell gel electrophoresis, or comet assay, is a sensitive method used to detect DNA strand breaks in individual cells. cas.cznih.gov

In preclinical models, chlorophyll compounds have been shown to protect cells against oxidative DNA damage. scirp.org When human lymphocytes were exposed to hydrogen peroxide (H₂O₂), a potent oxidizer, pretreatment with chlorophylls and pheophytins resulted in a significant reduction in DNA damage as measured by the comet assay. scirp.org The protective mechanism is believed to involve both the scavenging of hydroxyl radicals generated from H₂O₂ and the chelation of Fe(II) ions that catalyze the damage-inducing Fenton reaction. scirp.org Research has indicated that chlorophyll compounds prevent not only the formation of single-strand breaks in DNA but also the hydroxylation of the DNA itself. scirp.org

Assay TypeCell ModelOxidative AgentProtective Agent(s)Outcome
Comet AssayHuman LymphocytesH₂O₂Chlorophylls, PheophytinsSignificant prevention of oxidative DNA damage, including hydroxylation and single-strand breaks. scirp.org

Lipids, particularly the polyunsaturated fatty acids in cell membranes and lipoproteins, are highly susceptible to oxidative damage, a process known as lipid peroxidation. This process can compromise membrane integrity and generate reactive byproducts like malondialdehyde (MDA). nih.gov Assays such as the Thiobarbituric Acid Reactive Substances (TBARS) test, which measures MDA, are used to quantify lipid peroxidation. assaygenie.comgdx.net

Chlorophyll derivatives are effective inhibitors of lipid peroxidation. scirp.org Studies using rat liver mitochondria showed that chlorophyllin (CHL) offered significant protection against oxidative damage to membrane lipids, as measured by the formation of lipid hydroperoxides and TBARS. nih.gov This protection was observed against ROS generated by various sources, including gamma-radiation and ascorbate-Fe²⁺. nih.gov Furthermore, chlorophylls and their derivatives have been shown to inhibit the copper-catalyzed oxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis. mdpi.com The mechanism for this protection is thought to involve both the chelation of metal ions like copper and the scavenging of radicals that propagate the peroxidation chain reaction. scirp.org

In addition to their direct antioxidant actions, some chlorophyll derivatives can bolster the body's own antioxidant defenses. This endogenous system includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). nih.govmdpi.comfrontiersin.org

In preclinical studies, chlorophyllin (CHL) was observed to influence the levels of these endogenous protectors. nih.gov Research on rat liver mitochondria examined the effect of CHL on the antioxidant defense system by estimating the levels of glutathione and superoxide dismutase. nih.gov Other natural compounds have been shown to exert antioxidant effects by increasing the levels of GSH and the activity of enzymes like SOD and CAT. nih.gov For example, chlorogenic acid, another plant-derived compound, has been found to upregulate SOD2 expression and increase the levels of antioxidant enzymes in preclinical models of ischemia. frontiersin.org This suggests that components within natural extracts can work not only by direct scavenging but also by enhancing the cell's intrinsic resilience to oxidative stress.

Anti-inflammatory Mechanisms of this compound Components

The components of chlorophyll-rich extracts also exhibit significant anti-inflammatory properties by modulating key signaling pathways and the production of inflammatory mediators. In preclinical studies, chlorophyll a and its degradation product, pheophytin a, have demonstrated potent anti-inflammatory activity in models of carrageenan-induced and formalin-induced paw edema in rodents. nih.gov

A primary mechanism for this effect is the inhibition of pro-inflammatory cytokine gene expression. Specifically, chlorophyll a was found to inhibit the expression of the tumor necrosis factor-alpha (TNF-α) gene induced by bacterial lipopolysaccharide (LPS). nih.gov TNF-α is a critical cytokine that drives inflammatory responses. However, in the same study, chlorophyll a did not significantly affect the expression of other inflammatory enzymes like inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2). nih.gov

Other chlorophyll-related compounds have also been studied for their anti-inflammatory effects. Phytol (B49457), a diterpene alcohol constituent of chlorophyll, exhibits dose-dependent anti-inflammatory activity, possibly by interacting with and inhibiting COX-1 and COX-2 enzymes, as well as the nuclear factor kappa B (NF-κB) signaling pathway and interleukin-1β (IL-1β). nih.gov Similarly, phycocyanobilin (PCB), a compound related to chlorophyll, was shown to reduce brain concentrations of the pro-inflammatory cytokines IL-17A and IL-6 in a mouse model of experimental autoimmune encephalomyelitis. frontiersin.org

CompoundModel SystemKey Findings
Chlorophyll aMice (carrageenan-induced paw edema), Rats (formalin-induced paw edema)Showed potent anti-inflammatory activity. nih.gov
Chlorophyll aHEK293 Cells (LPS-induced)Inhibited the gene expression of the pro-inflammatory cytokine TNF-α. nih.gov
PhytolIn vitro (egg albumin), In silico (CADD)Exhibited dose-dependent anti-inflammatory effects; computational study showed interaction with COX-1, COX-2, NF-κB, and IL-1β. nih.gov
Phycocyanobilin (PCB)Mouse Model (EAE)Reduced brain levels of pro-inflammatory cytokines IL-17A and IL-6 in a dose-dependent manner. frontiersin.org

Downregulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines are small secreted proteins that are crucial modulators of inflammation. nih.gov Key among these are Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), which are involved in orchestrating the inflammatory response. nih.govmdpi.com TNF-α plays a critical role in the early response against pathogens by enhancing the infiltration of immune cells. nih.gov IL-1β is a potent pro-inflammatory cytokine produced by various immune cells in response to microbial threats, while IL-6 is a pleiotropic cytokine that affects not only the immune system but also regulates cell growth, proliferation, and differentiation. nih.govmdpi.com Elevated levels of these cytokines are associated with chronic inflammatory conditions. mdpi.comfrontiersin.org

Preclinical studies on chlorophyll and its derivatives, from which this compound is derived, indicate a significant capacity to modulate these inflammatory pathways. nih.gov Research demonstrates that chlorophyll derivatives can suppress the production and secretion of key pro-inflammatory cytokines. nih.govresearchgate.net For instance, in murine models of infection-induced preterm birth, chlorophyll derivatives PBa and PTa were shown to suppress pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in the placenta and uterus. researchgate.net Another derivative, COB-187, significantly reduced the protein and mRNA levels of IL-6, TNF-α, and IL-1β in macrophage cell lines stimulated with LPS. researchgate.net Similarly, a water-based extract from the red algae Dulse, rich in chlorophyll a, effectively attenuated the secretion of TNF-α and IL-6 in vitro. nih.gov Further studies have corroborated that chlorophylls can inhibit the expression of the TNF-α gene, highlighting a direct impact on the inflammatory cascade at a genetic level. notulaebotanicae.rotandfonline.com

Table 1: Preclinical Findings on Cytokine Downregulation by Chlorophyll Derivatives

Compound/ExtractModel SystemPro-inflammatory Cytokine(s) DownregulatedKey FindingReference(s)
Chlorophyll derivatives (PBa, PTa)Murine model (LPS-induced preterm birth)IL-6, TNF-α, IL-1βSuppressed LPS-induced cytokine production in placental and uterine tissues. researchgate.net
Chlorophyll derivative (COB-187)THP-1 Macrophage cell lineIL-6, TNF-α, IL-1βReduced cytokine production at both protein and mRNA levels. researchgate.net
Dulse water-extract (Chlorophyll a)In vitro LPS stimulationTNF-α, IL-6Attenuated the secretion of specified pro-inflammatory mediators. nih.gov
Chlorophyll aIn vitro studiesTNF-αInhibited the expression of the TNF-α gene. notulaebotanicae.ro

Inhibition of Key Inflammatory Enzymes (e.g., Myeloperoxidase (MPO), Cyclooxygenase-2 (COX-2))

Inflammatory processes are often mediated by the activity of specific enzymes that produce pro-inflammatory molecules. Myeloperoxidase (MPO) is an enzyme abundantly secreted by activated inflammatory cells like neutrophils and macrophages. nih.gov It plays a role in host defense but also contributes to tissue damage by generating highly reactive molecules that perpetuate the inflammatory cascade. nih.govfrontiersin.org Cyclooxygenase-2 (COX-2) is another critical enzyme that is typically induced during inflammation by cytokines and other stimuli. nih.govwikipedia.org Its primary function is to synthesize prostaglandins, which are potent mediators of inflammation and pain. nih.govwikipedia.org Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. wikipedia.orgnih.gov

While the anti-inflammatory profile of this compound and its parent compounds is established through their effects on cytokines and signaling pathways, direct preclinical evidence specifically detailing the inhibition of Myeloperoxidase (MPO) and Cyclooxygenase-2 (COX-2) by this compound or its derivatives is not extensively covered in the reviewed scientific literature. The potential for these compounds to interact with these enzymatic pathways remains an area for further investigation.

Modulation of Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune response to infection and inflammation. wikipedia.org In most unstimulated cells, NF-κB protein complexes, commonly the p50-p65 heterodimer, are held inactive in the cytoplasm by an inhibitor protein called IκBα. wikipedia.orgabcam.com Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated. wikipedia.org IKK then phosphorylates IκBα, tagging it for degradation. wikipedia.orgdovepress.com This degradation frees the NF-κB dimer, allowing it to translocate into the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. wikipedia.orgmdpi.com

Preclinical research indicates that chlorophyll derivatives exert their anti-inflammatory effects by modulating this critical pathway. Studies have shown that these compounds can suppress the activation of the NF-κB transcription factor. researchgate.net Specifically, in macrophage models, the chlorophyll derivative COB-187 was found to reduce the DNA binding activity of the NF-κB p65/p50 complex. researchgate.net Other investigations have confirmed that chlorophylls and related compounds significantly decrease the DNA binding of NF-κB, thereby inhibiting a crucial step in the inflammatory response. tandfonline.com This suppression of NF-κB activation provides a core mechanism for the observed downregulation of inflammatory cytokine production.

Table 2: Modulation of the NF-κB Pathway by Chlorophyll Derivatives

Compound/DerivativeModel SystemEffect on NF-κB PathwayKey FindingReference(s)
Chlorophyll derivatives (PBa, PTa)Murine model (LPS-induced)Suppression of NF-κB transcription factorPrevented the activation of the NF-κB pathway in uterine and placental tissue. researchgate.net
Chlorophyll derivative (COB-187)THP-1 Macrophage cell lineReduction of NF-κB (p65/p50) DNA bindingInhibited the ability of the active NF-κB complex to bind to DNA. researchgate.net
Chlorophylls and related compoundsGeneral preclinical modelsDecreased NF-κB DNA bindingAttenuated a critical activation step in the inflammatory signaling cascade. tandfonline.com

Activator Protein 1 (AP-1) is another crucial transcription factor that regulates gene expression in response to a wide array of stimuli, including cytokines, growth factors, and stress. wikipedia.orgmdpi.com AP-1 is typically a dimeric complex composed of proteins from the Jun and Fos families. wikipedia.orgfrontiersin.org This signaling pathway is involved in diverse cellular processes such as proliferation, differentiation, and apoptosis. wikipedia.orgmdpi.com In the context of inflammation, AP-1 activation can be triggered by various signals, including the MAPK pathways, and it collaborates with other transcription factors like NF-κB to regulate the expression of inflammatory genes. researchgate.netnih.gov

Preclinical investigations have identified AP-1 as a target for the anti-inflammatory actions of chlorophyll-related compounds. Research has shown that these compounds can significantly decrease the DNA binding activity of AP-1. tandfonline.com By inhibiting the function of this transcription factor, chlorophyll derivatives can further dampen the cellular inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that convert extracellular stimuli into a wide range of cellular responses. mdpi.com The p38 MAPK pathway is particularly responsive to stress stimuli, such as inflammatory cytokines and LPS. wikipedia.org Activation of p38 MAPK, which occurs via phosphorylation, leads to the subsequent activation of various transcription factors and other kinases. wikipedia.orguniprot.org This pathway plays a significant role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-6 and is deeply involved in processes like cell differentiation and apoptosis. mdpi.comwikipedia.org

While the modulation of cytokine production and transcription factors by chlorophyll derivatives is documented, preclinical studies that specifically investigate the direct effect of this compound or its derivatives on the p38 MAPK signaling pathway are limited in the current scientific literature. The role of this pathway in inflammation is well-established, but its specific interaction with chlorophyll-based compounds requires further research.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that relays signals from various cytokines and growth factors to the nucleus. mdpi.comuniprot.org Following stimulation by cytokines such as IL-6, STAT3 is activated through phosphorylation, typically by Janus kinases (JAKs). mdpi.comnih.gov This activation causes STAT3 to form dimers, which then move to the nucleus to induce the transcription of target genes involved in cell survival, proliferation, and inflammation. nih.govguidetopharmacology.org The STAT3 signaling pathway is considered a fundamental mediator in many forms of intestinal and systemic inflammation. nih.gov

The reviewed scientific literature does not provide extensive preclinical data on the direct modulation of the STAT3 signaling pathway by this compound or its specific derivatives. Although STAT3 is a crucial component of inflammatory signaling and is activated by cytokines that are known to be downregulated by chlorophyll derivatives, the direct mechanistic link between these compounds and STAT3 activation remains a subject for future scientific inquiry.

Antimicrobial and Antibiofilm Mechanisms of this compound

Effects on Microbial Cellular Components and Processes

Inhibition of Cell Wall Synthesis

The integrity of the bacterial cell wall, composed primarily of peptidoglycan, is crucial for bacterial survival, making it a prime target for antimicrobial agents. While the direct action of this compound on the inhibition of cell wall synthesis is not extensively documented in preclinical studies, some research on related chlorophyll derivatives suggests potential interactions with the bacterial cell envelope.

Gram-negative bacteria possess an outer membrane that can act as a barrier to the uptake of certain compounds. mdpi.com Studies have shown that the sensitivity of Gram-negative bacteria to chlorophyllin is enhanced when combined with agents that destabilize the cell wall, such as colistin. mdpi.com This suggests that for chlorophyllin to exert its effects, bypassing or disrupting the cell wall is a critical step. The increased efficacy in the presence of a cell wall destabilizing agent implies that this compound's components may not directly inhibit the enzymatic machinery of cell wall synthesis, but rather that the cell wall presents a barrier to their entry.

In the context of photodynamic therapy, chlorophyll derivatives have been noted to require attachment and absorption to the bacterial cell wall to be effective. scispace.com The structural complexity of the cell wall influences this interaction. scispace.com While this is related to photo-activated antimicrobial action, it highlights the cell wall as a primary site of interaction for chlorophyll-related compounds. Cationic derivatives of natural chlorins are particularly effective as they bind more efficiently to the negatively charged cell walls of both Gram-positive and Gram-negative bacteria. nih.gov

It is important to note that direct evidence from preclinical models solely focusing on this compound's intrinsic ability to inhibit the key enzymes involved in peptidoglycan synthesis is limited. Further research is needed to elucidate the specific interactions between this compound and the bacterial cell wall synthesis pathway.

Disruption of Cellular Energy Generation

The metabolic processes that generate cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), are fundamental to bacterial viability. Some studies on compounds with similar structures to components of this compound suggest that interference with bacterial energy metabolism could be a potential antimicrobial mechanism.

For instance, polyphenols, which share some structural similarities with chlorophyll derivatives, are known to exhibit a broad range of antibacterial activities, including the inhibition of bacterial energy metabolism. researchgate.net Furthermore, in the context of photodynamic inactivation, coatings containing sodium copper chlorophyllin have been shown to generate reactive oxygen species under light exposure, which can effectively kill bacteria. researchgate.net While this is an induced effect, it points to the potential for chlorophyllin to be involved in processes that disrupt cellular energetics.

Research on essential oils has also shown that they can inhibit the respiratory tract metabolism in bacteria, hindering their energy production. mdpi.com While not directly about this compound, this demonstrates that natural compounds can target bacterial energy generation. However, direct preclinical evidence detailing the specific mechanisms by which this compound or its components disrupt cellular energy generation in bacteria through non-photodynamic means is not well-established in the current scientific literature.

Damage to Nucleic Acid Synthesis

The synthesis of DNA and RNA is a critical process for bacterial replication and survival. Some natural compounds have been shown to interfere with these processes. For example, certain essential oils have been found to hinder the replication of bacterial nucleic acids. mdpi.com

While direct studies on this compound's effect on bacterial nucleic acid synthesis are scarce, research on chlorophyll derivatives in other contexts provides some related insights. For instance, in the context of viral infections, there has been speculation about whether a chlorophyll derivative could promote the cellular accumulation of zinc ions to inhibit viral RNA synthesis. frontiersin.org Although this is a different biological system, it points to the potential for chlorophyll-related compounds to interact with processes involving nucleic acids.

It is known that chloroplasts, from which chlorophyll is derived, can accommodate bacterial nucleic acids more readily than genomic DNA, which is an interesting parallel in the context of molecular biology. google.comgoogle.com However, this does not directly imply an inhibitory effect on bacterial nucleic acid synthesis.

Disruption of Protein Synthesis

Bacterial ribosomes are a well-established target for many antibiotics. These drugs can inhibit protein synthesis, which is essential for bacterial growth and function. jmb.or.kr Some antibiotics, like chloramphenicol, function by binding to the peptidyl transferase center of the bacterial 50S ribosome, thereby preventing the formation of peptide bonds. jmb.or.krmdpi.com

While there is a lack of direct preclinical evidence demonstrating that this compound itself inhibits bacterial protein synthesis, it is a relevant area of investigation for natural antimicrobial compounds. The differences in ribosomal structure between prokaryotic and eukaryotic cells allow for selective targeting of bacterial protein synthesis. drugbank.com

It is worth noting that some studies have investigated derivatives of chloramphenicol, an inhibitor of protein synthesis, in conjunction with other molecules, but these are not components of this compound. mdpi.com The potential for this compound or its constituent compounds to interact with bacterial ribosomes and disrupt protein synthesis remains an area for future research.

Molecular Docking and Interaction Studies with Microbial Proteins (e.g., Adhesin Proteins like AgI/II)

Molecular docking is a computational method used to predict the binding affinity and interaction between a ligand and a protein. frontiersin.org This technique can provide insights into the potential mechanisms of action of antimicrobial compounds.

In other studies, molecular docking has been employed to investigate the interaction of essential oil components, such as eugenol (B1671780) and cinnamaldehyde, with bacterial proteins, including those involved in transcription regulation. frontiersin.org Additionally, functional characterization of Staphylococcus aureus lipase (B570770) 2 (SAL2) as a collagen adhesin has utilized molecular docking to understand its interaction with human collagen. nih.gov

These studies demonstrate the utility of molecular docking in understanding the interactions of natural compounds with bacterial proteins. However, there is a clear gap in the research concerning the specific molecular interactions between the components of this compound and key microbial proteins like adhesins. Future in silico studies could be valuable in exploring this potential mechanism of action.

Antimutagenic and Antigenotoxic Effects of this compound Compounds

Chlorophyllin, a key component of this compound, has demonstrated significant antimutagenic and antigenotoxic properties in various preclinical models. researchgate.netoup.comellinikahoaxes.gr These effects are attributed to its ability to counteract the damaging effects of mutagens and genotoxins on DNA.

The antimutagenic activity of chlorophyllin has been observed against a wide range of mutagens, including those found in environmental and dietary complex mixtures. oup.com In the Salmonella assay, chlorophyllin effectively inhibited the mutagenicity of extracts from fried beef, cigarette smoke, and diesel emission particles, with inhibition rates ranging from 75% to 100%. oup.com

The mechanisms underlying these protective effects are thought to involve the scavenging of free radicals and direct interaction with mutagenic compounds. researchgate.netoup.com By forming complexes with mutagens, chlorophyllin can act as an "interceptor molecule," limiting their bioavailability and preventing them from reaching and damaging DNA. nih.govpnas.org

Prevention of DNA Adduct Formation

A crucial aspect of the antigenotoxic effect of this compound's components is the prevention of DNA adduct formation. DNA adducts are segments of DNA that are bound to a cancer-causing chemical, a process that can lead to mutations and initiate carcinogenesis.

Preclinical and clinical studies have shown that chlorophyllin can significantly reduce the formation of DNA adducts caused by various carcinogens. One of the most studied examples is its effect against aflatoxin B1 (AFB1), a potent liver carcinogen. In a randomized, placebo-controlled trial in a high-risk population, consumption of chlorophyllin led to a 55% reduction in the median urinary levels of an aflatoxin-DNA adduct biomarker. nih.govpnas.orgmdpi.comresearchgate.net

The primary mechanism for this is believed to be the formation of a molecular complex between chlorophyllin and the carcinogen, which reduces the carcinogen's absorption and bioavailability. pnas.orgresearchgate.net This is supported by in vivo studies in rainbow trout, where dietary chlorophyllin substantially inhibited the binding of AFB1 to liver DNA. oup.com Similarly, various chlorophyll preparations, including crude spinach extract and purified pheophytin a, significantly reduced the formation of DNA adducts from the environmental carcinogen dibenzo[a,l]pyrene (B127179) in trout liver. oup.com

The table below summarizes findings from a study on the inhibition of dibenzo[a,l]pyrene (DBP)–DNA adducts in rainbow trout by various chlorophyll preparations.

Treatment (3000 ppm total chlorins)DBP–DNA Adducts/10^6 Nucleotides (Mean ± SEM)Percentage Inhibition
DBP only (200 ppm)2.46 ± 0.32-
Crude spinach extract0.64 ± 0.1474%
Semi-pure Chl a0.50 ± 0.1180%
Commercial Chl a1.26 ± 0.1749%
Pheophytin a0.95 ± 0.0161%
Chlorophyllin0.78 ± 0.0968%
Data adapted from a study on the chemoprotection by natural chlorophylls in vivo. oup.com

Furthermore, chlorophyllin has been shown to mitigate DNA damage induced by other agents. In mice, pretreatment with chlorophyll b reduced chromosomal breakage and micronucleus formation caused by the chemotherapy drug cisplatin. mdpi.com Studies in human mammary epithelial cells have also demonstrated that chlorophyllin can reduce the formation of DNA adducts from benzo[a]pyrene (B130552) and mitigate the expression of genes involved in its metabolic activation. researchgate.net

The ability of chlorophyll and its derivatives to form complexes with mutagens and prevent DNA adduct formation underscores their potential role in chemoprevention. nih.govresearchgate.net

Modulation of Carcinogen Metabolism

This compound has been the subject of preclinical investigations to elucidate its biological activities, particularly its ability to modulate the metabolism of carcinogens. Research suggests that its mechanisms of action involve intercepting carcinogens, inhibiting their metabolic activation, and reducing the formation of DNA adducts. nih.govresearchgate.netnih.gov

One of the primary mechanisms by which this compound is thought to exert its anticarcinogenic effects is by acting as an "interceptor molecule". nih.gov It can form tight, non-covalent molecular complexes with various carcinogens. nih.govnih.gov This complex formation is crucial as it can diminish the bioavailability of dietary carcinogens by hindering their absorption from the gastrointestinal tract and facilitating their elimination from the body. nih.gov

A key area of focus in preclinical studies has been the interaction of this compound with aflatoxin B1 (AFB1), a potent mycotoxin and a known human carcinogen produced by Aspergillus species. nih.govmdpi.comwikipathways.org Studies have demonstrated that this compound can form a stoichiometric complex with AFB1 in an approximate one-to-one ratio. nih.gov This direct binding is a significant factor in neutralizing the carcinogenic potential of AFB1 before it can be metabolized into its more reactive forms. nih.gov

Beyond direct interception, this compound also modulates the metabolic pathways responsible for activating procarcinogens into their ultimate carcinogenic forms. Many chemical carcinogens require metabolic activation, a process often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, to exert their carcinogenic effects. nih.govsjweh.fi Preclinical models have shown that this compound can inhibit these critical enzymatic steps.

In vitro studies using rat and human liver microsomes have revealed that this compound non-specifically inhibits several cytochrome P450 activities. nih.gov This inhibitory action is considered a dominant mechanism of its antigenotoxic effects, potentially even more significant than its ability to form complexes with carcinogens. nih.gov The inhibition of these enzymes prevents the conversion of procarcinogens, such as benzo[a]pyrene and aflatoxin B1, into reactive intermediates that can bind to DNA and initiate carcinogenesis. nih.gov Research indicates that this compound can destroy spectrally detectable P450 in the presence of an NADPH-generating system, suggesting a direct impact on the enzyme's integrity and function. nih.gov

The consequence of inhibiting carcinogen activation is a reduction in the formation of carcinogen-DNA adducts, which are segments of DNA bound to a cancer-causing chemical and are considered critical events in the initiation of cancer. nih.govmdpi.comwikipedia.org Preclinical in vitro experiments have demonstrated that this compound can inhibit the formation of AFB1-DNA adducts in a dose-dependent manner when incubated with liver microsomes. nih.gov Furthermore, a significant clinical trial conducted in a high-risk population demonstrated that intervention with this compound led to a 55% reduction in the median urinary levels of aflatoxin-N7-guanine, a biomarker for the biologically effective dose of aflatoxin. nih.govnih.govkoreascience.kr This finding in humans corroborates the mechanistic data from preclinical models, highlighting the potential of this compound to modulate carcinogen metabolism effectively. nih.govnih.gov

The table below summarizes the inhibitory effects of this compound on various cytochrome P450 enzyme activities as observed in preclinical studies.

Cytochrome P450 ActivityOrganism/SystemOutcome of this compound
Ethoxyresorufin O-deethylationRat & Human Liver MicrosomesNon-specific inhibition nih.gov
Benzyloxyresorufin O-debenzylationRat & Human Liver MicrosomesNon-specific inhibition nih.gov
Coumarin 7-hydroxylationRat & Human Liver MicrosomesNon-specific inhibition nih.gov
7-ethoxycoumarin O-deethylationRat & Human Liver MicrosomesNon-specific inhibition nih.gov
Benzo[a]pyrene 3-hydroxylationRat & Human Liver MicrosomesNon-specific inhibition nih.gov
Chlorzoxazone 6-hydroxylationRat & Human Liver MicrosomesNon-specific inhibition nih.gov

The following table presents the research findings on the reduction of carcinogen-DNA adducts by this compound.

CarcinogenModel SystemBiomarkerFinding
Aflatoxin B1Human Clinical TrialUrinary Aflatoxin-N7-guanine55% reduction in median levels nih.govnih.gov
Aflatoxin B1In vitro (Trout Liver Microsomes)AFB1-DNA AdductionDose-dependent inhibition nih.gov
Benzo[a]pyreneIn vitro (Normal Mammary Cells)BPdG adductDecreased adduct formation researchgate.net

These findings from preclinical models underscore the multifaceted role of this compound in modulating carcinogen metabolism, primarily through direct interception of carcinogens and inhibition of their metabolic activation by cytochrome P450 enzymes, ultimately leading to a reduction in the formation of harmful DNA adducts. nih.govnih.govnih.gov

Molecular Targets and Cellular Signaling Pathways Modulated by Chlorophyllypt

Carcinogen-Metabolizing Enzymes and Pathways

Chlorophyllypt has been shown to modulate the activity of both Phase I and Phase II carcinogen-metabolizing enzymes, which play a crucial role in the detoxification and activation of carcinogens.

Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are often involved in the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. Research indicates that this compound can non-specifically inhibit various P450 activities. nih.gov Studies in normal human mammary epithelial cells have demonstrated that this compound can reduce the expression of CYP1A1 and CYP1B1, two enzymes responsible for metabolizing polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) into DNA-reactive metabolites. nih.gov This inhibition of CYP enzymes is considered a key mechanism of this compound's antigenotoxic effects. nih.gov

Conversely, Phase II enzymes are typically involved in the detoxification of carcinogens. This compound has been found to enhance the activity of these protective enzymes. Notably, it can increase the levels of glutathione (B108866) S-transferase (GST), an enzyme that catalyzes the conjugation of glutathione to electrophilic compounds, rendering them less reactive and more water-soluble for excretion. oup.comjcpjournal.orgnih.govsciety.orgresearchgate.net Specifically, this compound has been identified as an inhibitor of GST P1-1, a form of GST often overexpressed in cancer cells and associated with drug resistance. nih.govsciety.orgresearchgate.net Furthermore, this compound induces the expression of other Phase II enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). tandfonline.comtandfonline.com

Table 1: Modulation of Carcinogen-Metabolizing Enzymes by this compound

Enzyme Family Specific Enzyme Effect of this compound Reference
Phase I Enzymes Cytochrome P450 (general) Inhibition nih.gov
CYP1A1 Decreased expression nih.gov
CYP1B1 Decreased expression nih.gov
Phase II Enzymes Glutathione S-Transferase (GST) Increased activity/levels oup.comjcpjournal.orgnih.govsciety.orgresearchgate.net
GST P1-1 Inhibition nih.govsciety.orgresearchgate.net
NAD(P)H:quinone oxidoreductase 1 (NQO1) Increased expression tandfonline.comtandfonline.com
Heme Oxygenase-1 (HO-1) Increased expression tandfonline.comtandfonline.com

Cell Cycle Progression and Apoptosis Evasion Pathways

This compound has been demonstrated to interfere with the cell cycle and promote apoptosis in cancer cells, thereby inhibiting their uncontrolled proliferation.

Studies have shown that this compound can induce cell cycle arrest at different phases. In human breast cancer MCF-7 cells, it has been observed to cause an arrest in the G0/G1 phase. researchgate.netnih.gov This is associated with the depletion of Cyclin D1, a key protein that drives the transition from the G1 to the S phase of the cell cycle. researchgate.netnih.gov In other cancer cell lines, such as human colon cancer HCT116 cells, this compound has been reported to induce S-phase cell cycle arrest. researchgate.net

In addition to halting cell cycle progression, this compound can trigger apoptosis, or programmed cell death, through multiple mechanisms. In human colon cancer cells, it has been shown to induce apoptosis via a cytochrome c-independent pathway. nih.govaacrjournals.org This involves the activation of caspase-8 and caspase-6, leading to the cleavage of Bid (tBid) and the release of apoptosis-inducing factor (AIF) from the mitochondria. nih.govaacrjournals.org AIF then translocates to the nucleus, causing DNA fragmentation and cell death. nih.govaacrjournals.org Furthermore, this compound treatment has been associated with the depletion of the anti-apoptotic protein Bcl-2. nih.gov It also upregulates the expression of E-cadherin, a protein involved in cell adhesion whose loss is often associated with cancer progression. nih.gov

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Process Molecular Target/Effect Cell Line Reference
Cell Cycle G0/G1 phase arrest MCF-7 (Breast Cancer) researchgate.netnih.gov
S phase arrest HCT116 (Colon Cancer) researchgate.net
Depletion of Cyclin D1 MCF-7 (Breast Cancer) researchgate.netnih.gov
Apoptosis Activation of Caspase-8 and Caspase-6 HCT116 (Colon Cancer) nih.govaacrjournals.org
Release of Apoptosis-Inducing Factor (AIF) HCT116 (Colon Cancer) nih.govaacrjournals.org
Depletion of Bcl-2 MCF-7 (Breast Cancer) nih.gov
Increased E-cadherin expression HCT116 (Colon Cancer) nih.gov

Angiogenesis and Invasion Pathways

This compound has been found to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, and to suppress the invasion of cancer cells into surrounding tissues.

A key target of this compound in the context of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govnih.govresearchgate.net Studies have shown that this compound can decrease the expression of the proangiogenic factors Hypoxia-Inducible Factor-1α (HIF-1α), VEGF, and its receptor VEGFR2. nih.gov

Invasion and metastasis are facilitated by the degradation of the extracellular matrix by enzymes known as matrix metalloproteinases (MMPs). This compound has been shown to modulate the activity of these enzymes. Specifically, it has been found to reduce the expression of MMP-9. sciety.orgdntb.gov.ua It can also increase the ratio of MMPs to their tissue inhibitors (TIMPs), which may promote the resolution of fibrosis, a condition that can contribute to cancer development. frontiersin.orgresearchgate.net

Table 3: Modulation of Angiogenesis and Invasion by this compound

Process Molecular Target Effect of this compound Reference
Angiogenesis HIF-1α Decreased expression nih.gov
VEGF Decreased expression nih.gov
VEGFR2 Decreased expression nih.gov
Invasion MMP-9 Decreased expression sciety.orgdntb.gov.ua
MMP/TIMP Ratio Increased frontiersin.orgresearchgate.net

Key Oncogenic Signal Transduction Pathways (e.g., Wnt/β-catenin, Phosphatidylinositol-3-kinase/Akt signaling)

This compound has been shown to abrogate key oncogenic signal transduction pathways that are frequently dysregulated in cancer.

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of many cancers. Dietary supplementation with this compound has been found to suppress the development of hamster buccal pouch carcinomas by altering the expression of several components of the Wnt/β-catenin signaling pathway. nih.govresearchgate.netresearchgate.net It has been proposed that this compound blocks this pathway by downregulating PI3K/Akt, which in turn prevents the nuclear translocation of β-catenin. researchgate.netscite.ai

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway. tandfonline.comtandfonline.comnih.govresearchgate.net The inhibition of PI3K/Akt signaling by this compound is linked to its ability to induce the expression of antioxidant enzymes and protect against oxidative damage. tandfonline.comtandfonline.comnih.gov

Transcription Factor Regulation (e.g., Nrf2)

This compound can modulate the activity of key transcription factors, including the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, controlling the expression of a battery of cytoprotective genes, including those encoding for Phase II detoxifying enzymes.

Studies have demonstrated that this compound can activate the Nrf2 signaling pathway. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This activation involves the nuclear translocation of Nrf2 and the downregulation of its negative regulator, Keap1. researchgate.net The activation of Nrf2 by this compound is mediated, at least in part, through the PI3K/Akt signaling pathway. tandfonline.comtandfonline.comnih.gov The induction of Nrf2-dependent genes, such as HO-1 and NQO1, is a key mechanism by which this compound exerts its antioxidant and chemopreventive effects. tandfonline.comtandfonline.com

Protein-Ligand Interactions and Conformational Changes

The biological effects of this compound are initiated by its interaction with various molecular targets. Molecular docking studies have begun to elucidate the nature of these protein-ligand interactions.

Research has shown that this compound can form molecular complexes with various compounds, including carcinogens like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). researchgate.net This complex formation is thought to be a mechanism by which this compound inhibits the mutagenicity of such compounds. nih.govresearchgate.net In silico molecular docking studies have been used to model these interactions and have shown that this compound can bind to proteins such as the AgI/II proteins of Streptococcus mutans, which are involved in biofilm formation. mdpi.com While detailed information on the specific conformational changes induced by this compound in its various protein targets is still emerging, the formation of these complexes is a critical first step in its mechanism of action. Spectrophotometric titration studies have also confirmed that this compound can form complexes with DNA-binding ligands, which may interfere with their interaction with DNA. researchgate.net

Preclinical Research Models and Methodological Approaches in Chlorophyllypt Studies

In Vitro Cellular Models

In vitro models are fundamental in preclinical research, offering a controlled environment to investigate the direct effects of compounds on specific cell types and microbial species. These systems allow for high-throughput screening and detailed mechanistic studies.

Immortalized Cell Lines

Immortalized cell lines are a cornerstone of in vitro research due to their indefinite proliferative capacity, providing a consistent and reproducible experimental system.

HEK293 (Human Embryonic Kidney 293): While direct studies on Chlorophyllypt with HEK293 cells are not extensively documented in the context of its primary applications, research on related chlorophyll (B73375) compounds has utilized this cell line. For instance, chlorophyll a has been shown to exhibit antioxidant and anti-inflammatory activities in HEK293 cells by inhibiting the expression of the TNF-α gene nih.gov. This suggests that HEK293 cells can serve as a model to investigate the anti-inflammatory pathways modulated by chlorophyll derivatives.

RAW 264.7 (Murine Macrophage): The RAW 264.7 cell line is a widely used model for studying macrophage function and immunomodulatory effects of various compounds. nih.govfrontiersin.orgmdpi.commdpi.com Chlorophyllin has been investigated for its immunomodulatory properties, and studies have shown it can modulate immune responses in mice. nih.gov This includes influencing lymphocyte proliferation and enhancing phagocytic activity of peritoneal exudate cells, which include macrophages. nih.gov The RAW 264.7 cell line provides a suitable in vitro system to dissect the specific effects of this compound on macrophage activation, cytokine production, and phagocytosis.

Huh7 (Human Hepatoma): The Huh7 cell line is a valuable tool for liver-related research, including studies on hepatocellular carcinoma and viral hepatitis. huh7.commediresonline.orggenominfo.org Research has explored the effects of chlorophyll derivatives in Huh-7 cells, particularly in the context of photodynamic therapy. nih.gov Studies have shown that chlorophyll derivatives like pheophytin a, pheophytin b, pheophorbide a, and pheophorbide b can induce both apoptosis and necrosis in Huh-7 cells upon light activation, indicating their potential as photosensitizers in cancer therapy. nih.gov

MCF-7 and MDA-MB-231 (Human Breast Cancer): These two cell lines are extensively used in breast cancer research, representing different subtypes of the disease. The effects of chlorophyllin have been studied in MCF-7 cells, revealing that it can induce cell cycle arrest and apoptosis. nih.gov This is associated with the deactivation of extracellular signal-regulated kinases (ERKs) and the depletion of Cyclin D1. nih.gov The cytotoxic effects of chlorophyllides have been demonstrated in both MCF-7 and MDA-MB-231 cell lines, showing a dose-dependent decrease in cell viability. researchgate.netnih.govnih.govresearchgate.net

Primary Cultured Cells

Primary cells, being directly isolated from tissues, more closely represent the in vivo physiological state compared to immortalized cell lines.

Human Aortic Endothelial Cells (HAECs): Research has demonstrated that chlorophyll-related compounds can inhibit inflammation in HAECs. nih.govresearchgate.net In a model of TNF-α-induced inflammation, these compounds were found to significantly reduce the adhesion of monocytes to endothelial cells. nih.gov This was accompanied by a decrease in the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and interleukin-8 (IL-8). nih.gov These anti-inflammatory effects are mediated through the modulation of NF-κB and AP-1 signaling pathways. nih.gov

Human Aortic Smooth Muscle Cells (HASMCs): In conjunction with studies on endothelial cells, the effects of chlorophyll-related compounds have also been examined in HASMCs. nih.govresearchgate.net These compounds were found to upregulate the expression of mothers against decapentaplegic homolog 4 (SMAD4) in the TGF-β receptor signaling pathway and increase SMAD3/4 transcription activity. nih.gov Furthermore, they potently inhibited STAT3-binding activity by repressing IL-6–induced STAT3 expression. nih.gov

Microbial Culture Systems

The antimicrobial properties of this compound and related compounds have been assessed using various microbial culture systems.

Streptococcus mutans : As a primary causative agent of dental caries, S. mutans has been a target for antimicrobial studies. Chlorophyllin has demonstrated significant antibacterial and antibiofilm activity against this bacterium. In vitro experiments have shown a reduction in biofilm formation, suggesting its potential in oral health applications.

Escherichia coli and Staphylococcus aureus : These bacteria are common pathogens, and the antimicrobial activity of chlorophyll derivatives has been tested against them. Studies have shown that a polymeric form of chlorophyll can significantly inhibit the growth of S. aureus. nih.gov While a bacteriostatic effect was observed on E. coli, the bactericidal or long-term bacteriostatic effect was more pronounced against S. aureus. nih.gov Sodium copper chlorophyllin has also been shown to exhibit antimicrobial activity against S. aureus. nih.govresearchgate.net

Clostridium perfringens : While direct studies of this compound against C. perfringens are limited, research on plant extracts provides a basis for such investigations. The antimicrobial effects of various plant extracts against C. perfringens have been documented, suggesting that natural compounds can inhibit its growth. frontiersin.orgebay.comengormix.com Given that this compound is a plant-derived compound with known antimicrobial properties, its efficacy against this pathogen warrants further investigation.

In Vivo Animal Models

In vivo animal models are crucial for understanding the systemic effects, pharmacokinetics, and efficacy of a compound in a whole organism.

Rodent Models

Mice models for Arthritis: The anti-inflammatory properties of chlorophyll components have been investigated in mouse models of arthritis. Phytol (B49457), a diterpene constituent of chlorophyll, has been shown to have anti-inflammatory and antiarthritic effects in a complete Freund's adjuvant (CFA)-induced arthritis model in mice. nih.gov Treatment with phytol inhibited joint swelling and hyperalgesia, reduced myeloperoxidase (MPO) activity, and decreased the release of proinflammatory cytokines such as TNF-α and IL-6 in the synovial fluid. nih.gov These effects were associated with the downregulation of the p38MAPK and NF-κB signaling pathways. nih.gov

Rats for Pharmacokinetic/Metabolite studies: The pharmacokinetic profile of sodium copper chlorophyllin has been studied in rats. nih.govnih.govresearchgate.netnih.govnih.gov A bioanalytical method using HPLC has been developed to determine its concentration in rat plasma. nih.gov Studies have shown that after oral administration, chlorophyllin exhibits wide biodistribution, reaching sustained therapeutic concentrations in target tissues. nih.gov Research on the bioavailability of dietary sodium copper chlorophyllin in Wistar rats has shown that copper chlorin (B1196114) e4 is absorbed and detected in the serum, liver, and kidneys. researchgate.net However, copper chlorin e6 was not detected in serum or organs, suggesting potential degradation in the gastrointestinal tract. researchgate.net

Poultry Models

Broiler Chickens for Intestinal Microflora Studies: The intestinal health of broiler chickens is critical for their growth and performance. While direct studies on this compound are not extensively available, the use of copper supplementation to improve gut health in broilers provides a relevant context. engormix.comnih.govnih.govwattagnet.comfrontiersin.org High-dose copper supplementation has been shown to have antimicrobial properties and can positively influence the gut microbiota composition. engormix.comnih.gov Given that this compound is a copper-containing compound, it is plausible that it could modulate the intestinal microflora in a similar manner, potentially promoting the growth of beneficial bacteria and inhibiting pathogens.

Data Tables

Table 1: Summary of In Vitro Cellular Models and Key Research Findings

Model SystemCell Line/OrganismKey Research Findings
Immortalized Cell Lines HEK293Chlorophyll a exhibits antioxidant and anti-inflammatory effects by inhibiting TNF-α expression. nih.gov
RAW 264.7Chlorophyllin modulates immune responses, including lymphocyte proliferation and phagocytic activity. nih.gov
Huh7Chlorophyll derivatives induce apoptosis and necrosis in photodynamic therapy models. nih.gov
MCF-7Chlorophyllin induces cell cycle arrest and apoptosis via ERK deactivation and Cyclin D1 depletion. nih.gov
MDA-MB-231Chlorophyllides show dose-dependent cytotoxicity. researchgate.netnih.govnih.govresearchgate.net
Primary Cultured Cells Human Aortic Endothelial CellsChlorophyll-related compounds inhibit monocyte adhesion and expression of VCAM-1, ICAM-1, and IL-8. nih.gov
Human Aortic Smooth Muscle CellsChlorophyll-related compounds modulate SMAD and STAT3 signaling pathways. nih.gov
Microbial Culture Systems Streptococcus mutansChlorophyllin shows antibacterial and antibiofilm activity.
Escherichia coliA polymeric form of chlorophyll has a bacteriostatic effect. nih.gov
Staphylococcus aureusA polymeric form of chlorophyll and sodium copper chlorophyllin show significant inhibitory effects. nih.govnih.govresearchgate.net

Table 2: Summary of In Vivo Animal Models and Key Research Findings

Model SystemAnimal ModelKey Research Findings
Rodent Models Mice (Arthritis)Phytol (a chlorophyll component) inhibits joint swelling, hyperalgesia, and proinflammatory cytokine release. nih.gov
Rats (Pharmacokinetics)Sodium copper chlorophyllin is absorbed and distributed to various tissues after oral administration. nih.govnih.govresearchgate.net
Poultry Models Broiler Chickens (Intestinal Microflora)Copper supplementation (relevant to copper-containing this compound) can modulate gut microbiota and improve gut health. engormix.comnih.govnih.govwattagnet.comfrontiersin.org

Methodologies for Assessing Biological Activities in Preclinical Settings

In preclinical research, a variety of sophisticated methodologies are employed to elucidate the biological activities of this compound and its constituent compounds. These techniques provide quantitative and qualitative data on its effects at the cellular and molecular levels.

Oxidative Stress Biomarker Quantification (e.g., TBARS)

The quantification of oxidative stress biomarkers is a fundamental approach to evaluating the antioxidant potential of this compound. A widely used method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures lipid peroxidation by detecting malondialdehyde (MDA), a key end-product of the oxidative degradation of lipids. nih.gov The level of MDA is a reliable indicator of oxidative damage to cellular membranes.

The TBARS assay involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature (95°C), forming a colored adduct that can be measured spectrophotometrically. nih.gov In preclinical studies, tissues or cell lysates are homogenized in a buffer, and the supernatant is reacted with a TBA solution. The resulting color intensity is proportional to the amount of MDA present, which is then quantified against a standard curve and typically expressed as milligrams of MDA per kilogram of tissue or in relation to protein content. nih.gov

Preclinical research has demonstrated a correlation between chlorophyll content and MDA levels. For instance, studies on plant physiology have shown that with developmental senescence, there is a gradual increase in MDA content, indicating rising lipid peroxidation. nih.gov Conversely, interventions that bolster antioxidant capacity are expected to lower MDA levels. In the context of this compound, a reduction in TBARS or MDA levels in a preclinical model of oxidative stress would suggest a protective, antioxidant effect.

Table 1: Methodological Overview of TBARS Assay

Step Description
Sample Preparation Homogenization of tissue or cell samples in a suitable buffer.
Reaction Incubation of the sample supernatant with thiobarbituric acid (TBA) solution under acidic conditions and heat (95°C).
Detection Spectrophotometric measurement of the resulting colored MDA-TBA adduct.

| Quantification | Calculation of MDA concentration based on a standard curve. |

Gene Expression Analysis (e.g., RT-PCR, Western Blot for inflammatory mediators)

To understand the anti-inflammatory mechanisms of this compound's components, researchers utilize gene expression analysis techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blotting. These methods allow for the quantification of changes in the expression of genes and proteins related to inflammation.

RT-PCR is employed to measure the messenger RNA (mRNA) levels of pro-inflammatory cytokines. nih.gov In a typical preclinical setup, cells, such as murine microglia cells, are stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response. nih.gov The cells are then treated with the compound of interest. Following treatment, total RNA is extracted from the cells, reverse transcribed into complementary DNA (cDNA), and then specific genes for inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are amplified and quantified. nih.gov A significant reduction in the mRNA levels of these cytokines in treated cells compared to untreated, stimulated cells would indicate an anti-inflammatory effect at the transcriptional level.

Western Blot analysis complements RT-PCR by assessing the protein levels of key signaling molecules involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.com The NF-κB transcription factor plays a central role in regulating the expression of numerous inflammatory genes. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.gov Western blotting can detect the levels of total and phosphorylated forms of these proteins in cell lysates. Studies on chlorophyll a and pheophytin a, key components related to this compound, have shown they can suppress the nuclear expression of the p65 subunit of NF-κB in stimulated microglia. nih.gov This inhibition of NF-κB activation is a crucial mechanism for their anti-inflammatory effects. nih.gov

Table 2: Key Inflammatory Mediators Assessed by Gene Expression Analysis

Mediator Function Method of Analysis
TNF-α Pro-inflammatory cytokine RT-PCR, ELISA
IL-1β Pro-inflammatory cytokine RT-PCR, ELISA
IL-6 Pro-inflammatory cytokine RT-PCR, ELISA
NF-κB (p65) Transcription factor regulating inflammatory gene expression Western Blot, Confocal Microscopy

| IκB | Inhibitory protein of NF-κB | Western Blot |

Enzyme Activity Assays (e.g., MPO, antioxidant enzymes)

Enzyme activity assays are critical for evaluating the direct effects of this compound on enzymes involved in oxidative stress and inflammation, such as Myeloperoxidase (MPO) and other antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

MPO is a peroxidase enzyme abundantly found in neutrophils, which catalyzes the production of hypochlorous acid (HOCl), a potent reactive oxygen species, contributing to tissue damage during inflammation. cellbiolabs.comcellbiolabs.com The activity of MPO can be quantified using colorimetric assays. elabscience.com One common method involves measuring the chlorination activity of MPO. cellbiolabs.com In this assay, MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions to produce HOCl, which then reacts with taurine (B1682933) to form a stable taurine chloramine. This product can then react with a chromogen, leading to a color change that is inversely proportional to the MPO activity and can be measured spectrophotometrically. cellbiolabs.com

The activity of key antioxidant enzymes is also assessed to determine the protective effects of a compound.

Superoxide Dismutase (SOD) activity is measured by its ability to inhibit the reduction of a detector molecule by superoxide radicals. SOD is a primary defense enzyme that converts superoxide radicals into hydrogen peroxide. nih.govnih.gov

Catalase (CAT) activity is determined by monitoring the decomposition of hydrogen peroxide, which it converts into water and oxygen. mdpi.com A decrease in the absorbance of H₂O₂ over time indicates CAT activity.

An increase in the activity of SOD and CAT, coupled with a decrease in MPO activity, in preclinical models treated with this compound would provide strong evidence of its antioxidant and anti-inflammatory properties.

Cell Adhesion Assays

Cell adhesion assays are utilized to investigate the ability of this compound to interfere with the inflammatory process of leukocyte-endothelial cell interaction, a critical step in the development of many inflammatory diseases. This process is mediated by the expression of cell adhesion molecules (CAMs) on the surface of endothelial cells, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). nih.gov

In a typical in vitro cell adhesion assay, a monolayer of human aortic endothelial cells (HAECs) is cultured. nih.gov These cells are then pretreated with chlorophyll-related compounds before being stimulated with an inflammatory cytokine like TNF-α to induce the expression of adhesion molecules. nih.gov Subsequently, fluorescently labeled monocytes (e.g., U937 cells) are added to the endothelial cell monolayer. nih.gov After an incubation period that allows for adhesion, non-adherent cells are washed away, and the number of adhered monocytes is quantified by measuring the fluorescence intensity. A significant reduction in monocyte adhesion in the presence of the test compound indicates an inhibitory effect on this inflammatory process. nih.gov Studies have shown that chlorophyll-related compounds can significantly attenuate the expression of VCAM-1 and ICAM-1, thereby inhibiting monocyte-endothelial cell adhesion. nih.gov

Biofilm Quantification Methods (e.g., FTIR spectra analysis of EPS)

The effect of this compound on bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), can be assessed using various quantification methods. Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides detailed information about the chemical composition of the EPS matrix. researchgate.net

FTIR spectroscopy works by passing infrared radiation through a sample and measuring the absorption at different wavelengths, which correspond to the vibrational frequencies of specific chemical bonds within the molecules. mdpi.com This allows for the identification of the major components of the EPS, such as polysaccharides, proteins, nucleic acids, and lipids. sci-hub.stkalaharijournals.com In preclinical studies investigating the antibiofilm activity of this compound, bacteria such as Pseudomonas aeruginosa or Staphylococcus aureus are grown on surfaces to form biofilms. nih.govnih.gov These biofilms are then treated with the test compound. The EPS is subsequently extracted and analyzed by FTIR. Changes in the FTIR spectra, such as shifts in peak positions or changes in peak intensities in the regions corresponding to polysaccharides (around 1000-1200 cm⁻¹) and proteins (amide I and amide II bands around 1650 and 1540 cm⁻¹, respectively), can indicate alterations in the EPS composition and structure induced by the treatment. sci-hub.st For instance, a decrease in the intensity of polysaccharide-related bands could suggest that this compound inhibits EPS production, thereby disrupting biofilm integrity. Research has shown that chlorophyllin can have an eradicating effect on P. aeruginosa biofilms. mdpi.com

Molecular Docking and In Silico Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound research, in silico studies are employed to understand the interactions between its constituent molecules (ligands), such as chlorophyll derivatives, and specific protein targets (receptors) that are involved in disease processes. ut.ac.irdoaj.org

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic databases. nih.gov Docking software then calculates the most likely binding conformations and estimates the binding affinity, typically expressed as a binding energy score. nih.govmdpi.com A lower binding energy indicates a more stable and favorable interaction. These studies can predict whether a compound is likely to inhibit an enzyme or block a receptor. For example, molecular docking could be used to investigate how chlorophyll derivatives might bind to the active site of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or key signaling proteins in the NF-κB pathway. nih.gov The results of these in silico analyses can guide further preclinical experimental studies by identifying the most promising compounds and their likely molecular targets. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Malondialdehyde (MDA)
Thiobarbituric Acid (TBA)
Lipopolysaccharide (LPS)
Interferon-gamma (IFN-γ)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1beta (IL-1β)
Interleukin-6 (IL-6)
Nuclear factor-kappa B (NF-κB)
IκB
Myeloperoxidase (MPO)
Hydrogen peroxide (H₂O₂)
Hypochlorous acid (HOCl)
Taurine
Superoxide dismutase (SOD)
Catalase (CAT)
Vascular cell adhesion molecule-1 (VCAM-1)
Intercellular adhesion molecule-1 (ICAM-1)
Chlorophyll a
Pheophytin a
Chlorophyllin

High-Throughput Screening Approaches

High-throughput screening (HTS) represents a pivotal approach in modern drug discovery, enabling the rapid assessment of large numbers of compounds for specific biological activities. While specific HTS campaigns exclusively targeting the crude extract "this compound" are not extensively documented in publicly available research, the principles of HTS are highly applicable to its constituent chlorophyll derivatives and other compounds present in eucalyptus extracts. This section outlines the preclinical research models and methodological approaches that can be employed in HTS assays to investigate the therapeutic potential of this compound's components, particularly focusing on its renowned antibacterial properties.

The application of HTS to natural product libraries, such as extracts from Eucalyptus globulus, presents unique challenges due to the chemical complexity of these mixtures. nih.gov However, advancements in automation, miniaturization, and data analysis have made it feasible to screen such complex samples efficiently. mdpi.com

Preclinical Research Models

In the context of evaluating the antibacterial potential of this compound, a variety of preclinical models can be utilized in an HTS format. These models typically involve whole-cell assays, which are advantageous as they provide immediate information on a compound's ability to inhibit bacterial growth.

Commonly used bacterial strains for screening would include clinically relevant pathogens, such as:

Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis.

Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.

These strains can be genetically engineered to express reporter genes (e.g., luciferase or fluorescent proteins) upon inhibition of specific metabolic pathways, providing a readily detectable signal for HTS platforms. mdpi.com

Methodological Approaches

The methodological approach for a hypothetical HTS campaign on this compound or its fractions would involve several key stages:

Library Preparation: The crude this compound extract would be subjected to fractionation to simplify the mixture and increase the likelihood of identifying single active compounds. These fractions would then be arrayed in microtiter plates (e.g., 384- or 1536-well formats) to create a screening library.

Assay Development: A robust and sensitive assay is crucial for the success of an HTS campaign. For antibacterial screening, a common approach is the use of broth microdilution assays adapted for HTS. In this method, bacterial cultures are incubated with the test compounds at various concentrations. Bacterial growth can be measured by monitoring optical density (turbidity) or by using viability dyes that fluoresce upon interaction with live or dead cells.

Automated Screening: The screening process itself is highly automated. Robotic liquid handlers are used to dispense bacterial cultures and test compounds into the microtiter plates. Automated incubators maintain optimal growth conditions, and plate readers are used to measure the assay signal at specific time points.

Data Analysis and Hit Identification: The large datasets generated from HTS are analyzed to identify "hits" – compounds that exhibit significant and reproducible activity. This typically involves calculating statistical parameters such as the Z'-factor to assess the quality of the assay and setting a threshold for activity.

Detailed Research Findings

As direct HTS studies on this compound are not available, the following table presents a hypothetical outcome of an HTS campaign designed to screen a library of this compound fractions against Staphylococcus aureus. This table illustrates the type of data that would be generated and how hits would be identified.

Fraction IDConcentration (µg/mL)% Inhibition of S. aureus growthHit Status
CHL-F0110015.2Inactive
CHL-F021008.5Inactive
CHL-F0310092.8Hit
CHL-F0410025.1Inactive
CHL-F051005.3Inactive
CHL-F0610088.9Hit
CHL-F0710045.7Inactive
CHL-F0810095.1Hit
CHL-F0910012.3Inactive
CHL-F101003.2Inactive

In this hypothetical scenario, fractions CHL-F03, CHL-F06, and CHL-F08 would be identified as primary hits due to their high percentage of growth inhibition. These fractions would then be subjected to further investigation, including dose-response studies to determine their potency (e.g., IC50 values) and subsequent chemical analysis to identify the specific active compound(s).

The application of such HTS approaches would be invaluable in systematically exploring the therapeutic potential of this compound and its constituent compounds, potentially leading to the discovery of novel antibacterial agents.

Current Challenges and Future Directions in Chlorophyllypt Academic Research

Overcoming Challenges in Obtaining Purified Chlorophyll (B73375) and its Derivatives

The extraction and purification of chlorophyll and its derivatives present a significant challenge for researchers. The inherent hydrophobicity of these pigments makes them insoluble in water, complicating aqueous extraction processes. ua.pt Historically, separating chlorophylls (B1240455) from other pigments like xanthophylls and carotenes has been difficult and costly. google.com

Modern approaches have explored various techniques to improve purification. One method involves solid-liquid extraction using conventional organic solvents or aqueous solutions of ionic liquids (ILs) and surfactants. ua.pt For instance, an ammonium-based ionic liquid in an aqueous solution has been shown to increase the extraction yield of chlorophyll a from Spirulina maxima. ua.pt Following extraction, back-extraction with a solvent like ethyl acetate, which is immiscible with the IL aqueous solution, can be used to purify the chlorophyll derivatives. ua.pt This process can yield compounds such as pheophorbide a, which is chlorophyll a lacking the Mg2+ ion and the phytol (B49457) chain. ua.pt

Another challenge lies in removing chlorophyll from botanical extracts to avoid interference in bioassays. nih.gov A "de-greening" process using countercurrent separation chromatography (CCS) with a specific solvent system has been developed to selectively remove chlorophylls while preserving other phytochemicals. nih.gov The efficiency of extraction is also influenced by physical methods; for example, sonication can disrupt plant cell membranes, enhancing the extraction of chlorophylls when used with non-polar solvents. nih.gov

The table below summarizes various methods and their outcomes in chlorophyll purification.

Method Source Material Key Reagents/Techniques Purified Compounds Reference
Solid-liquid extraction & back-extractionSpirulina maximaAqueous solution of ammonium-based ionic liquid, ethyl acetatePheophorbide a ua.pt
Countercurrent Separation Chromatography (CCS)Botanical extractsHexanes, ethyl acetate, MeOH, water (5/5/5/5, v/v)Chlorophyll-free "de-greened" extracts nih.gov
Water-based extractionSpirulinaWater, ultrasonication, centrifugation, freezing/thawingChlorophyll a, carotenoids whiterose.ac.uk
Chromatographic separationGreen plantsPolyethylene powder column, sucrose (B13894) columnCrystalline chlorophyll a and b google.com

Elucidating the Functional Significance of Dual Localization of Biosynthetic Enzymes

A significant area of ongoing research is understanding why many enzymes involved in chlorophyll biosynthesis are found in more than one location within the chloroplast. frontiersin.orgpnas.orgresearchgate.net Biochemical and proteomic studies have confirmed that enzymes of the magnesium (Mg) branch of the tetrapyrrole biosynthesis pathway are dually localized in both the chloroplast envelope and the thylakoid membranes. frontiersin.orgnih.gov

This dual localization has been proposed to facilitate the supply of chlorophyll to different chlorophyll-binding proteins, such as the core complexes of the photosystems and the light-harvesting complexes (LHC). frontiersin.org For example, protoporphyrinogen (B1215707) oxidase (Protox), the last common enzyme in the biosynthesis of both chlorophylls and hemes, is found on both the envelope and thylakoid membranes of spinach chloroplasts. nih.gov It is suggested that the Protox on the envelope membrane provides protoporphyrin IX for the chlorophyll biosynthetic pathway, while the thylakoid-bound Protox supplies it for heme synthesis. nih.gov

Similarly, the CHL27 protein in Arabidopsis is also found in both the inner-envelope and thylakoid membranes, supporting a model where chlorophyll is synthesized in two distinct membrane locations. pnas.org This dual localization may allow for specific sites of chlorophyll synthesis within the chloroplast, potentially contributing chlorophyll to different proteins depending on the developmental stage of the chloroplast or environmental conditions. pnas.org Further research is needed to fully uncover the functional meaning of this dual localization and its connection to the protein import mechanisms of plastids. frontiersin.org

Understanding Interactions of Biosynthetic Enzymes with Lipid Membrane Components

The enzymes responsible for the later stages of chlorophyll biosynthesis are associated with plastid membranes, and their interactions with membrane lipids are crucial for their function. frontiersin.orgnih.govnih.gov However, the significance of these protein-membrane and protein-lipid interactions is not yet fully understood. frontiersin.orgnih.gov

Galactolipids, the primary components of plastid inner membranes, are essential for chloroplast differentiation and the accumulation of light-harvesting proteins. frontiersin.orgnih.gov The enzymes of the Mg-branch of tetrapyrrole biosynthesis are organized into macromolecular complexes within these membranes. frontiersin.orgnih.gov For instance, in Arabidopsis, membrane complexes containing Mg-protoporphyrin IX monomethylester cyclase, CHL27, and other proteins have been identified in isolated thylakoids. nih.gov

The GENOMES UNCOUPLED 4 (GUN4) protein, which plays a role in regulating the insertion of magnesium into protoporphyrin IX, associates with chloroplast membranes, the site of chlorophyll biosynthesis, upon binding to porphyrins. pnas.org This interaction is crucial for sustaining chlorophyll synthesis, especially under light stress. pnas.org Another protein, CBD1, located in the thylakoid membrane, works with the GUN5 subunit of Mg-chelatase to promote the formation and activity of the enzyme complex, highlighting the importance of membrane-bound protein interactions. nih.gov The chaperone protein cpSRP43 also demonstrates the importance of membrane interactions by protecting key enzymes in chlorophyll biosynthesis from heat-induced misfolding. hu-berlin.de

Addressing Heterogeneity in Monovinyl and Divinyl Biosynthesis Routes

The biosynthesis of chlorophyll a is not a single linear pathway but involves multiple, parallel routes, leading to what is known as biosynthetic heterogeneity. nih.gov This results in the formation of both monovinyl (MV) and divinyl (DV) forms of chlorophyll a. nih.gov The two main routes are the di/monocarboxylic monovinyl and divinyl routes. nih.gov

This heterogeneity is largely attributed to the activity of 8-vinyl reductases, which convert DV-tetrapyrroles to their MV counterparts by reducing the vinyl group at position 8 of the tetrapyrrole ring to an ethyl group. oup.com Different plant species may utilize different isozymes of this reductase. oup.com For example, studies have shown that recombinant DVR proteins from rice and maize can convert multiple divinyl substrates to their monovinyl forms. oup.com

The biological significance of this heterogeneity is an active area of research. nih.gov The prevalence of either the MV or DV pathway can vary between different plant species and even under different environmental conditions. researchgate.net For instance, divinyl chlorophyll a and b are the major chlorophylls found in the euphotic zone of tropical waters. nih.gov Furthermore, the more evolutionarily advanced monovinyl chlorophyll a biosynthetic route has been associated with higher productivity in wheat. nih.gov A significant challenge in studying this heterogeneity has been the difficulty in accurately measuring the amounts of MV and DV protoporphyrin IX, which has been addressed by developing improved analytical techniques. koreascience.kr

Integrating Biosynthesis, Protein Components, and Lipid Formation in Thylakoid Membranes

A major challenge in chlorophyll research is understanding the intricate coordination between the biosynthesis of chlorophylls, the synthesis of their cognate protein components, and the formation of the thylakoid membranes where they reside. frontiersin.org The assembly of functional photosynthetic complexes requires a synchronized delivery of newly synthesized chlorophyll to the assembling photosystem apoproteins. royalsocietypublishing.orgresearchgate.net

Chlorophyll synthase (ChlG), the enzyme that catalyzes the final esterification step in chlorophyll biosynthesis, is a key player in this integration. royalsocietypublishing.org It is located in the thylakoid membranes and is thought to co-regulate chlorophyll production and its delivery to chlorophyll-binding proteins. royalsocietypublishing.org Evidence suggests that ChlG may be part of a larger complex that facilitates the direct handover of newly synthesized chlorophyll to nascent photosystem polypeptides as they are being inserted into the thylakoid membrane. royalsocietypublishing.org The co-purification of ChlG with the membrane protein insertase YidC supports this model. royalsocietypublishing.org

The stability of many chlorophyll-binding proteins is dependent on the binding of chlorophyll that originates from de novo synthesis, highlighting the tight coupling of these processes. royalsocietypublishing.org The formation of the characteristic thylakoid membrane structure itself is also linked to the biosynthesis of its lipid and protein components. frontiersin.org Further research is needed to unravel the complex regulatory networks that connect these fundamental processes. frontiersin.org

Advancements in Metabolomics for Comprehensive Phytochemical Analysis

Metabolomics, the large-scale study of small molecules or metabolites, has become an essential tool for obtaining a comprehensive understanding of the complex mixtures of phytochemicals, including chlorophylls and their derivatives, within an organism. nih.govnih.govresearchgate.net This approach allows researchers to move beyond studying a limited number of compounds and instead gain a global picture of the metabolome. nih.gov

Recent advancements in analytical techniques have significantly enhanced the power of metabolomics. mdpi.com Methodologies such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are continuously being developed to improve the identification and quantification of a wide range of metabolites. mdpi.com More recently, ion mobility spectrometry (IMS)-MS has shown promise in resolving isomeric and isobaric metabolites, which have the same mass but different structures. mdpi.com

These "pigmentomic" analyses are crucial for understanding the metabolic significance of chlorophylls and carotenoids in photosynthetic organisms. nih.gov Metabolomic studies have been applied to investigate the effects of biotic and abiotic stressors on plant biochemistry and the complex interactions within microbial communities. nih.gov The development of sustainable and green analytical chemistry approaches, such as the use of natural deep eutectic solvents (NADES), is also a growing trend in metabolomics research, aiming to reduce the environmental impact of these studies. wur.nl

Application of Chemoinformatics and Network Pharmacology in Predicting Chlorophyllypt Interactions

Chemoinformatics and network pharmacology are powerful computational approaches that are increasingly being used to understand the complex interactions between bioactive compounds, like those derived from chlorophyll, and their molecular targets within a biological system. heca-analitika.comfrontiersin.org Network pharmacology, in particular, moves beyond the traditional "one drug, one target" paradigm to elucidate the multi-target effects and synergistic interactions of compounds. heca-analitika.comfrontiersin.orgsci-hub.se

This in silico approach integrates bioinformatics, systems biology, and pharmacology to construct and analyze interaction networks. heca-analitika.com By identifying the protein targets of specific compounds and the pathways they modulate, researchers can predict the potential therapeutic mechanisms of natural products. heca-analitika.comfrontiersin.org For example, network pharmacology has been used to explore the anticancer potential of compounds found in broccoli microgreens by identifying their interactions with proteins involved in cancer progression. heca-analitika.com

These computational methods can be combined with experimental data, such as that from metabolomics, to provide a more comprehensive understanding of a compound's biological activity. sci-hub.se For instance, by correlating changes in metabolite levels with the predicted targets of active compounds, researchers can build detailed networks that link specific molecules to metabolic pathways and disease-related genes. sci-hub.se This integrated approach holds great promise for screening large libraries of phytochemicals, predicting their bioactivity, and uncovering the molecular basis of their effects. mdpi.comacs.org

Development of Computational Modeling for Complex Biological Systems

The application of computational modeling to intricate biological systems has ushered in a new era of discovery, offering insights that are often difficult to obtain through experimental methods alone. unl.edu Researchers are increasingly using modeling, simulation, high-performance computing, and data analysis to formulate testable hypotheses about the mechanisms that drive complex biological functions. duke.edu In the context of chlorophyll research, computational modeling presents both significant opportunities and formidable challenges.

A primary challenge lies in the accurate modeling of chlorophyll's electronic structure and its interactions with the surrounding environment. kirj.ee The charge-transfer nature of some of chlorophyll's spectral bands poses difficulties for many computational methods. kirj.ee Furthermore, the complexity of biological systems, with their inherent nonlinearity and the involvement of numerous molecular components, requires sophisticated modeling approaches. unl.edu

Future research is directed towards the development of multi-scale models that can bridge the gap from quantum mechanical descriptions of chlorophyll molecules to large-scale simulations of their behavior in complex biological matrices. unl.edumghpcc.org The integration of artificial intelligence and machine learning is also a promising avenue, potentially enabling the analysis of vast datasets and the identification of patterns that are not readily apparent. unl.edu These advanced computational tools are essential for a deeper understanding of chlorophyll's role in biological processes and for predicting the properties of novel derivatives. mghpcc.org

Table 1: Challenges and Future Directions in Computational Modeling of Chlorophyll Systems

ChallengeFuture Direction
Accurate modeling of electronic structure and charge-transfer bands. kirj.eeDevelopment of more sophisticated quantum mechanics/molecular mechanics (QM/MM) hybrid methods. mghpcc.org
Simulating behavior in complex, heterogeneous biological environments. pcbiochemres.comCreation of multi-scale models that integrate different levels of biological organization. unl.edu
High computational cost and time requirements for complex simulations. frontiersin.orgUtilization of high-performance computing and the development of more efficient algorithms. duke.edu
Integration and interpretation of large, multi-modal datasets. frontiersin.orgApplication of machine learning and artificial intelligence for data analysis and pattern recognition. unl.edu

Enhancing Analytical Capabilities through Advanced Detection Systems in Chromatography

The comprehensive analysis of chlorophyll and its numerous derivatives in complex mixtures, such as plant extracts, demands highly efficient and sensitive analytical techniques. Traditional chromatographic methods often fall short in providing the necessary resolution and identification capabilities. The integration of advanced detection systems with sophisticated chromatographic techniques is a key area of development.

One of the most powerful combinations is comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS). jeolusa.comchromatographyonline.com GC×GC provides a significant increase in peak capacity and separation power, which is crucial for resolving the complex mixtures of compounds found in natural extracts. gcms.cz When paired with TOF-MS, which offers high-speed data acquisition and excellent sensitivity, it becomes possible to identify and quantify a wide range of compounds in a single analysis. gcms.czsepsolve.com

Another significant advancement is the use of Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC). nih.govresearchgate.net UHPSFC is particularly advantageous for the analysis of both nonpolar and polar compounds, a range that encompasses many chlorophyll derivatives. researchgate.netlcms.cz This technique can be considered a bridge between normal-phase and reversed-phase chromatography. researchgate.net When coupled with mass spectrometry, UHPSFC provides a robust and rapid method for the analysis of complex plant extracts. nih.govlcms.czresearchgate.net

Table 2: Advanced Chromatographic Techniques for Chlorophyll Analysis

TechniqueDetectorAdvantages
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)Time-of-Flight Mass Spectrometry (TOF-MS)Enhanced separation power, high sensitivity, and rapid data acquisition for complex mixtures. jeolusa.comgcms.cz
Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC)Mass Spectrometry (MS)Suitable for a wide range of compound polarities, rapid analysis times, and can replace normal-phase chromatography. nih.govresearchgate.netresearchgate.net

Expansion of Mass Spectrometry Libraries for Chlorophyll Metabolite Analysis

Accurate identification of compounds in complex biological samples is heavily reliant on comprehensive and high-quality spectral libraries. A significant challenge in chlorophyll research has been the lack of extensive mass spectrometry (MS) libraries for its numerous metabolites, particularly the degradation products known as phyllobilins. researchgate.net

During senescence, chlorophyll is broken down into a diverse array of linear tetrapyrrolic compounds called phyllobilins. nih.gov The structural similarity and wide range of abundances of these compounds make their identification and quantification challenging. researchgate.net To address this, researchers have been actively working on building dedicated MS libraries for phyllobilins. researchgate.netnih.govresearchgate.net

These libraries, often constructed using high-resolution tandem mass spectrometry data, contain information on the monoisotopic masses, elemental compositions, retention times, and characteristic fragment ions for a growing number of phyllobilins. acs.orgcsic.es The availability of such libraries allows for the rapid and confident identification and quantification of these metabolites in various plant species. researchgate.netnih.gov Future efforts are focused on expanding these libraries to include phyllobilins from a wider range of species and to incorporate data from different analytical platforms. nih.govresearchgate.net A publicly available MS library for Arabidopsis phyllobilins has been established, with the goal of expanding it to other plant species. uzh.ch

Exploring Novel Synthetic Pathways or Derivatives with Enhanced Bioactivity (Excluding Clinical Application)

The unique chemical structure of chlorophyll provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced bioactivity. nih.gov Research in this area focuses on modifying the chlorophyll molecule to improve its properties, such as stability and the generation of reactive oxygen species, without delving into clinical applications. researchgate.net

One approach involves the synthesis of pyropheophorbide-a derivatives. researchgate.net These compounds have shown strong absorption in the red region of the spectrum and can have higher reactive oxygen species yields than their parent compound. researchgate.net Another strategy is the introduction of different metal ions into the porphyrin ring, which can alter the molecule's physicochemical and biological properties. nih.govresearchgate.net The basic porphyrin structure of chlorophyll, which binds magnesium in plants, can be modified to bind other divalent metals like copper, zinc, or iron through food processing techniques or chemical synthesis. nih.govresearchgate.net

Furthermore, the attachment of other molecules, such as carbohydrates like galactose, to the chlorophyll macrocycle is being explored. worldscientific.com These modifications can influence the compound's properties and interactions with biological systems. The development of new synthetic routes, such as methods for direct meso substitution, opens up possibilities for creating a wider array of chlorophyll derivatives for academic study. acs.org Research has also identified novel chlorophyll derivatives from natural sources like marine cyanobacteria, such as 13²-hydroxy-pheophytin a and the new compound 13²-hydroxy-pheofarnesin a, which exhibit lipid-reducing activity in preclinical models. mdpi.com

Table 3: Examples of Synthetic Chlorophyll Derivatives and Their Modifications

Parent CompoundModificationPotential Enhancement
Pyropheophorbide-aSynthesis of various derivativesIncreased reactive oxygen species yield. researchgate.net
Chlorophyll aAttachment of galactose fragmentsAltered fluorescence and photoinduced toxicity profiles. worldscientific.com
Bacteriopheophorbides dMeso substitutionTransformation into bacteriopheophorbides c. acs.org
ChlorophyllReplacement of magnesium with other metals (e.g., copper, zinc)Altered physicochemical and toxin-binding properties. nih.govresearchgate.net

Investigating Synergistic Effects of this compound with Other Natural or Synthetic Compounds in Preclinical Models

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in preclinical research. nih.gov Investigating the synergistic potential of chlorophyll derivatives with other natural or synthetic compounds could lead to a better understanding of their biological activities. nih.govnih.gov

Phytochemicals, which are bioactive components from plants, are known to have various health benefits. nih.gov Combining different phytochemicals can lead to synergistic effects, potentially by enhancing bioavailability, increasing antioxidant capacity, or targeting multiple signaling pathways. nih.gov For instance, the combination of plant-derived compounds with conventional chemotherapeutic agents has been explored in preclinical models of lung cancer, demonstrating enhanced therapeutic actions. nih.govnih.gov

Q & A

Basic: What are the foundational methodologies for synthesizing Chlorophyllypt in laboratory settings?

Answer: this compound synthesis typically involves solvent extraction from plant sources (e.g., chlorophyll-rich leaves), followed by purification via column chromatography. Key steps include:

  • Solvent Selection : Ethanol or acetone for chlorophyll extraction due to polarity matching .
  • Chromatographic Techniques : Reverse-phase HPLC or silica gel columns to isolate this compound from co-pigments .
  • Purity Validation : UV-Vis spectroscopy (absorption peaks at 430 nm and 660 nm) and NMR for structural confirmation .
    For reproducibility, standardized protocols for solvent ratios, temperature (20–25°C), and light exposure avoidance are critical .

Basic: How do researchers characterize the stability of this compound under varying environmental conditions?

Answer: Stability studies employ accelerated degradation tests:

  • Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC every 24 hours .
  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C, measuring residual this compound concentration with spectrophotometry .
  • pH Sensitivity : Test solubility and degradation kinetics in buffers (pH 3–9) using LC-MS to identify breakdown products .
    Statistical tools like ANOVA are used to compare degradation rates across conditions .

Advanced: What experimental designs are optimal for optimizing this compound yield in multi-variable systems?

Answer: Factorial design (e.g., 2^k or Box-Behnken) is preferred for multi-variable optimization:

  • Variables : Solvent concentration, extraction time, temperature, and agitation speed .
  • Response Surface Methodology (RSM) : Models interactions between variables to predict maximum yield .
    Example: A 3^3 factorial design revealed that ethanol concentration (70%) and 45-minute extraction at 50°C maximized yield (p < 0.05) . Post-optimization validation with triplicate runs ensures robustness .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions often arise from methodological variability. A systematic approach includes:

  • Meta-Analysis : Aggregate data from peer-reviewed studies, normalizing metrics (e.g., IC50 values) for comparability .
  • Source Verification : Confirm plant species (e.g., Spinacia oleracea vs. Eucalyptus globulus) and extraction methods .
  • In Vitro/In Vivo Bridging : Compare bioactivity in cell lines (e.g., HepG2) versus animal models, adjusting for bioavailability factors .
    Machine learning tools can identify confounding variables (e.g., solvent polarity affecting solubility) .

Advanced: What computational models are effective for simulating this compound’s interaction with biological membranes?

Answer: Molecular dynamics (MD) simulations and COMSOL Multiphysics integration are key:

  • MD Parameters : Use CHARMM36 force fields to model lipid bilayer interactions, tracking diffusion coefficients over 100-ns simulations .
  • COMSOL Applications : Simulate pH-dependent permeability across membranes, incorporating Fick’s law for diffusion kinetics .
    Validation involves comparing simulated data with experimental results from fluorescence quenching assays .

Basic: What are the best practices for ensuring reproducibility in this compound research?

Answer: Reproducibility requires:

  • Detailed Protocols : Document solvent grades, equipment calibration (e.g., HPLC column specifications), and batch-to-batch variability .
  • Open Data : Share raw spectral data and chromatograms in repositories like Zenodo .
  • Negative Controls : Include solvent-only extracts to rule out interference in bioactivity assays .

Advanced: How can this compound be integrated into photodynamic therapy (PDT) research frameworks?

Answer: PDT integration involves:

  • Light Dose Optimization : Use tunable lasers (630–660 nm) to activate this compound, measuring singlet oxygen yield via SOSG probes .
  • Cellular Uptake Studies : Fluorescence microscopy with HeLa cells, quantifying intracellular accumulation via flow cytometry .
  • Toxicity Profiling : Compare LC50 values between malignant and normal cell lines (e.g., MCF-7 vs. HEK293) .

Advanced: What strategies address this compound’s low bioavailability in pharmacological studies?

Answer: Bioavailability enhancement methods include:

  • Nanoencapsulation : Use PLGA nanoparticles (size < 200 nm) to improve solubility, validated by dynamic light scattering (DLS) .
  • Lipid-Based Carriers : Develop liposomes with phosphatidylcholine, testing encapsulation efficiency via dialysis .
  • Pharmacokinetic Modeling : Compartmental models (e.g., two-compartment) to predict plasma concentration-time profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.